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  • Product: Sodium 1-hydroxytetradecane-1-sulphonate
  • CAS: 93941-93-6

Core Science & Biosynthesis

Foundational

Sodium 1-Hydroxytetradecane-1-Sulphonate: Structural Elucidation, Synthesis, and Applications in Advanced Drug Delivery

Executive Summary & Strategic Context Sodium 1-hydroxytetradecane-1-sulphonate (CAS: 93941-93-6) is a highly specialized amphiphilic molecule characterized by a 14-carbon aliphatic chain terminating in a geminal hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Sodium 1-hydroxytetradecane-1-sulphonate (CAS: 93941-93-6) is a highly specialized amphiphilic molecule characterized by a 14-carbon aliphatic chain terminating in a geminal hydroxy-sulfonate headgroup. While traditionally classified as an anionic alkyl sulfonate surfactant used in detergency and biochemical solubilization[1], its most critical role in modern pharmaceutical development is acting as a stable bisulfite adduct for fatty aldehydes.

In the synthesis of ionizable lipids for lipid nanoparticle (LNP) formulations—such as ALC-0315 used in mRNA vaccines—long-chain aliphatic aldehydes are notoriously unstable, prone to oxidation, and difficult to purify at scale. Converting these reactive aldehydes into crystalline sodium 1-hydroxyalkane-1-sulfonates bypasses the need for massive, solvent-heavy column chromatography[2]. This whitepaper dissects the chemical structure, mechanistic synthesis, and self-validating experimental protocols for utilizing this molecule in advanced drug development.

Structural Elucidation & Physicochemical Profiling

The chemical identity of sodium 1-hydroxytetradecane-1-sulphonate ( C14​H29​NaO4​S ) is defined by two distinct domains that dictate its chemical behavior and utility:

  • The Hydrophobic Tail: A 13-carbon saturated aliphatic sequence ( -C13​H27​ ) that drives lipophilicity, membrane interaction, and micellar core formation.

  • The Hydrophilic Headgroup: The C1 carbon is tetrahedrally coordinated to the alkyl chain, a hydrogen atom, a hydroxyl group ( -OH ), and a sulfonate group ( -SO3−​ ). The dense localization of electronegative oxygen atoms creates a highly polar domain, neutralized by a sodium cation ( Na+ ).

Table 1: Quantitative Physicochemical Properties
ParameterValue / DescriptorCausality / Significance in Formulation
Molecular Formula C14​H29​NaO4​S Defines the exact stoichiometry of the bisulfite-aldehyde addition[3].
Molecular Weight 316.43 g/mol Optimal size for surfactant packing parameters and micellization[1][3].
LogP 4.63 Indicates strong lipophilicity of the tail, essential for encapsulating hydrophobic APIs[3].
Polar Surface Area (PSA) 85.81A˚2 High PSA at the headgroup ensures robust hydration and aqueous solubility[3].
SMILES String CCCCCCCCCCCCCC(O)S(=O)(=O)[O-].[Na+]Confirms the geminal attachment of OH and SO3 on the terminal C1 carbon[3].

Mechanistic Causality: The Bisulfite Adduct Strategy

The formation of sodium 1-hydroxytetradecane-1-sulphonate is driven by the nucleophilic attack of the bisulfite ion ( HSO3−​ ) on the electrophilic carbonyl carbon of tetradecanal (myristaldehyde).

The Causality of the Reaction:

  • Nucleophilicity: The sulfur atom in the bisulfite anion is highly polarizable and acts as the primary nucleophile, attacking the sp2 hybridized carbonyl carbon of the aldehyde[4].

  • Proton Transfer: The resulting intermediate alkoxide rapidly abstracts a proton from the solvent or the bisulfite species, forming the α -hydroxy sulfonic acid.

  • Salt Formation: In the presence of sodium ions, the strongly acidic sulfonic acid group ( pKa​<1 ) is immediately deprotonated, yielding the stable, crystalline sodium salt[4].

This transformation is strategically employed to "trap" the unstable tetradecanal. By converting an oily, degradation-prone aldehyde into a solid salt, researchers can filter away non-polar organic impurities, achieving high purity without silica gel chromatography[2].

G Ox Tetradecanol Oxidation (Precursor) Ald Tetradecanal (Unstable Intermediate) Ox->Ald Oxidation Adduct Sodium 1-hydroxytetradecane-1-sulphonate (Stable Solid Adduct) Ald->Adduct Nucleophilic Addition NaHSO3 Sodium Metabisulfite (Na2S2O5 / H2O) NaHSO3->Adduct Impurities Organic Impurities (Discarded in Filtrate) Adduct->Impurities Filtration RedAm In Situ Reductive Amination (NEt3, Amine, NaBH(OAc)3) Adduct->RedAm Base Deprotection Lipid Target Ionizable Lipid (e.g., LNP Precursor) RedAm->Lipid Reduction

Caption: Workflow: Synthesis and utilization of the tetradecanal bisulfite adduct in lipid manufacturing.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical state of the reaction mixture provides real-time feedback on the reaction's progress.

Protocol A: Synthesis and Isolation of the Adduct

Objective: Convert crude tetradecanal into highly pure sodium 1-hydroxytetradecane-1-sulphonate.

  • Preparation: Dissolve crude tetradecanal (containing organic impurities from oxidation) in absolute ethanol.

    • Causality: Ethanol solubilizes the aldehyde and impurities but acts as an anti-solvent for the highly polar bisulfite adduct, driving precipitation[2][5].

  • Addition: Prepare a saturated aqueous solution of sodium metabisulfite ( Na2​S2​O5​ ). Add this dropwise to the stirring ethanol solution at room temperature.

  • Crystallization: Stir vigorously for 2–4 hours.

    • Validation Checkpoint: The reaction is self-validating; a thick, white crystalline precipitate of sodium 1-hydroxytetradecane-1-sulphonate will form, indicating successful nucleophilic addition. If the solution remains clear, the aldehyde concentration is too low, or the water content is too high.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with cold ethanol and hexanes to strip away unreacted starting materials and non-polar byproducts[2]. Dry under a vacuum to yield the pure adduct.

Protocol B: Direct Reductive Amination (In Situ Deprotection)

Objective: Utilize the purified adduct directly to synthesize tertiary amines (ionizable lipids) without isolating the free aldehyde.

  • Suspension: Suspend the solid sodium 1-hydroxytetradecane-1-sulphonate (2.3 eq.) in 2-methyltetrahydrofuran (2-MeTHF) at room temperature[2].

  • In Situ Liberation: Add triethylamine ( NEt3​ , 2.4 eq.) to the suspension.

    • Causality: The organic base shifts the equilibrium by neutralizing the bisulfite, liberating the free tetradecanal into the organic phase in a controlled manner[2][5].

  • Imine Formation & Reduction: Add the target primary/secondary amine (1.0 eq.), followed by sodium triacetoxyborohydride ( NaBH(OAc)3​ , 4.3 eq.). Stir for 16 hours.

    • Validation Checkpoint: The initial opaque suspension will gradually clarify into a homogeneous mixture as the solid adduct is consumed and converted into the highly soluble lipid product[2].

  • Workup: Quench with saturated aqueous Na2​CO3​ , separate the organic layer, dry over Na2​SO4​ , and concentrate.

Surfactant Dynamics & Pharmaceutical Applications

Beyond its role as a synthetic handle, sodium 1-hydroxytetradecane-1-sulphonate exhibits potent amphiphilic properties. In aqueous environments, the hydrophobic tetradecane tails aggregate to minimize contact with water, while the hydroxy-sulfonate heads interact with the aqueous phase, forming micelles[1].

Applications in Formulation:

  • API Solubilization: The hydrophobic core of the resulting micelles serves as a microenvironment for encapsulating poorly water-soluble active pharmaceutical ingredients (APIs), acting as a highly effective excipient to enhance bioavailability[6].

  • Biochemical Assays: Its ability to reduce surface tension without denaturing certain robust proteins makes it valuable for cell lysis and membrane protein solubilization protocols[1][6].

Surfactant Mol Sodium 1-hydroxytetradecane-1-sulphonate Tail Hydrophobic Tail (C13H27 Alkyl Chain) Mol->Tail Head Hydrophilic Head (Geminal OH & SO3Na) Mol->Head Micelle Micelle Assembly (Critical Micelle Concentration) Tail->Micelle Core Formation Head->Micelle Corona Stabilization Solubilization API Solubilization (Hydrophobic Drug Encapsulation) Micelle->Solubilization Excipient Action

Caption: Mechanism of micelle formation and API solubilization by the amphiphilic adduct.

References

  • Buy Sodium 1-hydroxytetradecane-1-sulphonate (EVT-15311583) | 93941-93-6 Evitachem
  • sodium 1-hydroxytetradecane-1-sulphon
  • Aldehyde Purific
  • Expedient Reductive Amination of Aldehyde Bisulfite Adducts ResearchG
  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis N

Sources

Exploratory

Beyond Standard Alkyl Sulfates: The Physicochemical Mechanics of Sodium 1-Hydroxytetradecane-1-Sulphonate

Executive Summary In the landscape of anionic surfactants, standard alkyl sulfates (such as sodium tetradecyl sulfate) have long been the workhorses of interfacial chemistry. However, as a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of anionic surfactants, standard alkyl sulfates (such as sodium tetradecyl sulfate) have long been the workhorses of interfacial chemistry. However, as a Senior Application Scientist, I frequently encounter complex lipid-based drug delivery systems and specialized germicidal formulations where these traditional excipients lack the necessary interfacial hydrogen-bonding capacity.

Enter sodium 1-hydroxytetradecane-1-sulphonate —an α -hydroxy sulfonate that introduces a critical hydrogen-bonding hydroxyl group directly adjacent to the anionic sulfonate head. This structural modification fundamentally alters the hydration shell, micellar packing parameters, and Krafft point of the molecule. This technical guide deconstructs the physicochemical mechanics, synthesis pathways, and self-validating characterization protocols for this specialized surfactant, providing drug development professionals with a robust framework for its application.

Chemical Identity & Molecular Architecture

Unlike simple alkyl sulfonates, sodium 1-hydroxytetradecane-1-sulphonate (CAS: 93941-93-6) is characterized by a dual-functional headgroup[1]. The presence of the hydroxyl group at the C1 position allows the molecule to act as both a hydrogen bond donor and acceptor at the oil-water interface, a property that significantly influences its solubility and foaming characteristics[2].

Quantitative Physicochemical Profile

To facilitate formulation calculations, the core quantitative data for this compound is summarized below, cross-referenced against 3[3]:

PropertyValueCausality / Formulation Significance
IUPAC Name Sodium 1-hydroxytetradecane-1-sulfonateDefines the α -hydroxy sulfonate headgroup, dictating H-bonding capacity.
CAS Number 93941-93-6Unique registry identifier for sourcing and regulatory compliance[1].
Molecular Formula C14H29NaO4SThe C14 tail provides optimal hydrophobic-hydrophilic balance for micellization[3].
Molecular Weight 316.43 g/mol Critical for exact molarity calculations during excipient dosing[1].
SMILES CCCCCCCCCCCCCC(O)S(=O)(=O)[O-].[Na+]Highlights the C1 position of both the OH and SO3- moieties[3].
Synthesis Pathway

The synthesis of α -hydroxy sulfonates typically bypasses direct sulfonation of alcohols. Instead, it relies on the nucleophilic addition of sodium bisulfite to a long-chain aldehyde (tetradecanal). This reaction forms a stable bisulfite adduct.

G A Tetradecanal (Hydrophobic Precursor) C Nucleophilic Addition (pH 4-6, Aqueous) A->C B Sodium Bisulfite (Sulfonating Agent) B->C D Sodium 1-hydroxytetradecane -1-sulphonate C->D Bisulfite Adduct Formation

Fig 1: Synthesis pathway of sodium 1-hydroxytetradecane-1-sulphonate via nucleophilic addition.

Interfacial Thermodynamics & Surfactant Dynamics

When evaluating a surfactant for drug formulation, two thermodynamic parameters are paramount: the Critical Micelle Concentration (CMC) and the Krafft Point ( Kp​ ) .

Research into α -hydroxy sulfonates demonstrates that the position of the hydroxyl group profoundly influences these metrics[2]. Because the hydroxyl group at the C1 position forms strong intermolecular hydrogen bonds, the crystal lattice energy of the solid surfactant is higher than that of non-hydroxylated analogs.

  • Causality: This increased lattice energy requires more thermal energy to break apart, generally resulting in a higher Krafft point. Below the Krafft point, the surfactant exists as a hydrated solid and cannot form micelles. Formulators must ensure the storage and physiological application temperatures exceed this Kp​ to maintain efficacy.

Self-Validating Experimental Methodologies

To accurately characterize sodium 1-hydroxytetradecane-1-sulphonate for pharmaceutical use, empirical testing must be rigorous. Below are two self-validating protocols designed to eliminate systemic errors.

Protocol 1: Determination of CMC via Wilhelmy Plate Tensiometry
  • Step 1: Preparation. Dissolve the surfactant in Milli-Q water to create a 10 mM stock solution. Causality: Milli-Q water is mandatory because trace divalent cations (Ca2+, Mg2+) will complex with the sulfonate headgroup, artificially lowering the CMC and inducing premature precipitation.

  • Step 2: Serial Dilution. Prepare a logarithmic concentration gradient from 0.01 mM to 10 mM.

  • Step 3: Equilibration. Allow each dilution to sit at 25°C for 15 minutes prior to measurement. Causality: C14 hydrocarbon chains have relatively slow diffusion kinetics. Measuring too quickly underestimates the surface tension reduction because the molecules haven't fully oriented at the air-water interface.

  • Step 4: Measurement. Measure surface tension ( γ ) using a platinum Wilhelmy plate.

  • Step 5: Validation Check. The baseline surface tension of the pure Milli-Q water must read 72.8 ± 0.2 mN/m at 25°C. Any deviation indicates organic contamination of the plate, rendering the subsequent data invalid.

  • Step 6: Analysis. Plot γ versus log[Concentration]. The sharp inflection point where γ plateaus is the CMC.

G A Prepare Surfactant Stock (10 mM in Milli-Q H2O) B Serial Dilution (0.01 mM to 10 mM) A->B C Wilhelmy Plate Tensiometry (Equilibration at 25°C) B->C D Plot Surface Tension (u03B3) vs. log[Concentration] C->D E Identify Inflection Point (CMC Value) D->E

Fig 2: Self-validating tensiometry workflow for determining Critical Micelle Concentration.

Protocol 2: Krafft Point Determination via Temperature-Dependent Conductivity
  • Step 1: Dispersion. Prepare a 1% w/v dispersion of the surfactant in Milli-Q water at 4°C. At this temperature, it will appear as a cloudy suspension.

  • Step 2: Setup. Insert a calibrated conductivity probe and place the vessel in a programmable water bath. Causality: Conductivity is superior to visual turbidity methods because it provides a quantifiable, objective inflection point as micelles suddenly form and contribute to charge transport.

  • Step 3: Thermal Ramping. Ramp the temperature at a strict rate of 0.5°C/min under constant magnetic stirring. Causality: Heating too fast causes a thermal lag between the bath and the internal solution, artificially inflating the recorded Krafft point.

  • Step 4: Validation Check. Plot the first derivative of the conductivity curve ( dκ/dT ). To self-validate, cool the solution back down at the same rate. The hysteresis gap between the heating (dissolution) and cooling (crystallization) temperatures confirms the true thermodynamic boundary of the Krafft point.

Applications in Advanced Formulation & Regulatory Status

In drug development, the unique structure of sodium 1-hydroxytetradecane-1-sulphonate offers distinct advantages. The α -hydroxy sulfonate class has been heavily cited in patent literature for its synergistic germicidal properties and its ability to stabilize complex emulsions where standard sulfates fail[2]. The hydroxyl group provides an anchor point for hydrogen bonding with polar drug APIs, enhancing solubilization efficiency within the micellar core.

Furthermore, its use is carefully tracked by global regulatory bodies. For instance, it is listed under Japan's 4 as a Priority Assessment Chemical Substance (PACS), ensuring its environmental and toxicological profile is rigorously monitored for industrial and pharmaceutical applications[4].

References

  • Evitachem - Buy Sodium 1-hydroxytetradecane-1-sulphonate (EVT-15311583)
  • Chemsrc - sodium 1-hydroxytetradecane-1-sulphonate | CAS#:93941-93-6 URL
  • -hydroxy sulfonate properties)
  • NITE Japan - 93941-93-6 / 9-2038 - Chemical Structure & Regulatory Classification URL

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Foundational

Sodium 1-Hydroxytetradecane-1-Sulphonate: Mechanistic Pathways and Formulation Protocols in Aqueous Solutions

Introduction and Molecular Architecture When designing aqueous delivery systems for hydrophobic active pharmaceutical ingredients (APIs), the selection of the surfactant is a critical determinant of formulation stability...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction and Molecular Architecture

When designing aqueous delivery systems for hydrophobic active pharmaceutical ingredients (APIs), the selection of the surfactant is a critical determinant of formulation stability and efficacy. Standard alkyl sulfates often fail in advanced drug delivery due to poor low-temperature solubility or harsh tissue irritation profiles. (CAS: 93941-93-6) offers a highly specialized structural advantage[1].

Characterized by the molecular formula C14H29NaO4S and a molecular weight of 316.43 g/mol , this anionic surfactant is synthesized from tetradecanol via targeted sulfonation[1],[2]. Its molecular architecture consists of a 14-carbon hydrophobic tail and a hydrophilic sulfonate headgroup. Crucially, the presence of an alpha-hydroxyl group (at the C1 position) alters its physicochemical behavior. This hydroxyl group provides additional hydrogen-bonding capabilities, which sterically disrupts the crystalline packing of the surfactant monomers. Consequently, this depresses the Krafft point (the minimum temperature at which surfactants form micelles rather than precipitating as hydrated crystals), ensuring the compound remains highly soluble and functional in aqueous solutions at ambient temperatures[3].

Mechanism of Action: Micellization and Solubilization

In aqueous environments, Sodium 1-hydroxytetradecane-1-sulphonate operates through a precise thermodynamic progression. At low concentrations, the molecules exist as a monomeric dispersion, migrating to the air-water interface to reduce surface tension[1].

As the concentration increases and surpasses the Critical Micelle Concentration (CMC)—provided the ambient temperature exceeds the Krafft point—the monomers spontaneously self-assemble into micelles[3]. The hydrophobic C14 tails orient inward to minimize contact with water, creating a lipophilic core, while the hydroxylated sulfonate heads face outward, interacting with the aqueous continuous phase. This hydrophobic core becomes a thermodynamically stable reservoir for solubilizing lipophilic APIs that would otherwise remain crystalline and insoluble in water.

Mechanism A Aqueous Dispersion (Surfactant Monomers) B Thermodynamic Threshold (Conc > CMC, Temp > Krafft Pt) A->B Concentration Increase C Micellization (Hydrophobic Core Formation) B->C Self-Assembly E Solubilized API (Drug-Loaded Micelle) C->E Partitioning D Hydrophobic API (Crystalline/Insoluble) D->E Encapsulation

Thermodynamic progression of micellization and hydrophobic API solubilization.

Applications in Drug Development

Beyond simple solubilization, Sodium 1-hydroxytetradecane-1-sulphonate functions as a potent[4]. The amphiphilic nature of the surfactant allows it to temporarily fluidize the lipid bilayers of cellular membranes, increasing the permeability of co-formulated APIs without causing irreversible tissue damage. Furthermore, toxicological assessments of related alkane sulfonates demonstrate a highly favorable safety profile, characterized by low acute and repeat-dose toxicity, making them viable candidates for pharmaceutical and cosmetic applications[5].

Self-Validating Experimental Protocols

As a foundational rule in formulation science, every protocol must possess an internal validation mechanism to prevent downstream failures. The following methodologies are designed to be strictly self-validating.

Protocol 1: CMC Determination via Conductometry

Causality & Rationale: To guarantee micellization, we must precisely determine the CMC under exact formulation conditions (buffer, pH, salt content). We utilize conductometry because ionic surfactants like Sodium 1-hydroxytetradecane-1-sulphonate exhibit a sharp break in specific conductivity at the CMC. This occurs because the fraction of free, highly mobile counterions decreases once they become bound to the micellar Stern layer. If no sharp inflection point is observed, the system self-reports a failure (e.g., the surfactant is impure, or the temperature is below the Krafft point)[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 50 mM stock solution of Sodium 1-hydroxytetradecane-1-sulphonate in deionized water. Ensure the temperature is maintained at 25°C (or strictly above the Krafft point) using a thermostated water bath.

  • Baseline Measurement: Submerge a calibrated conductivity probe into 50 mL of pure deionized water at 25°C and record the baseline conductivity.

  • Titration: Inject 0.5 mL aliquots of the surfactant stock into the water under continuous magnetic stirring.

  • Equilibration: Allow 60 seconds after each injection for the conductivity reading to stabilize.

  • Data Plotting: Plot Specific Conductivity (κ) versus Surfactant Concentration.

  • Self-Validation Check: Identify the intersection of the two linear regression lines (pre-CMC and post-CMC). A distinct, sharp decrease in slope validates successful micellization.

Workflow Step1 Prepare Surfactant Stock (Temp > Krafft Pt) Step2 Conductometric Titration (Monitor Specific Conductivity) Step1->Step2 Step3 Plot Conductivity vs. Concentration Step2->Step3 Step4 Identify Inflection Point (CMC) Step3->Step4 Valid Validation: Sharp Break Observed? Step4->Valid Pass Proceed to API Solubilization Valid->Pass Yes (Validated) Fail Recalibrate / Check Purity Valid->Fail No (Error)

Self-validating experimental workflow for CMC determination via conductometry.

Protocol 2: API Solubilization and Phase Validation

Causality & Rationale: Simply observing a "clear solution" after adding a hydrophobic API to the micellar dispersion is insufficient; the API might be forming nanoscale suspensions rather than true micellar solutions. We use Dynamic Light Scattering (DLS) as a self-validating step to confirm that the particle size remains consistent with empty micelles (typically 3-10 nm).

Step-by-Step Methodology:

  • Micelle Generation: Prepare an aqueous solution of the surfactant at 5x the determined CMC to ensure an abundance of empty micelles.

  • API Introduction: Add the hydrophobic API in excess (beyond expected solubility) to the solution.

  • Equilibration: Stir the mixture at 25°C for 24 hours to achieve thermodynamic equilibrium of API partitioning into the micellar cores.

  • Filtration: Pass the solution through a 0.22 µm syringe filter to remove any un-solubilized, crystalline API.

  • Self-Validation Check (DLS): Analyze the filtrate using DLS. If the Z-average diameter is < 15 nm with a Polydispersity Index (PDI) < 0.2, true micellar solubilization is validated. If larger aggregates are detected, the API has precipitated, indicating formulation failure.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of Sodium 1-hydroxytetradecane-1-sulphonate to guide formulation parameters.

PropertyValue / DescriptionAnalytical Significance
Chemical Name Sodium 1-hydroxytetradecane-1-sulphonateIUPAC Nomenclature
CAS Number 93941-93-6Regulatory Identification
Molecular Formula C14H29NaO4SStoichiometric Calculations
Molecular Weight 316.43 g/mol Molarity Conversions
Surfactant Classification Anionic, AmphiphilicPredicts electrostatic interactions
Key Structural Feature Alpha-hydroxyl groupDepresses Krafft point, enhances H-bonding
Primary Function Micellization, Permeation EnhancementSolubilizes hydrophobic APIs
References
  • Title : sodium 1-hydroxytetradecane-1-sulphonate | CAS#:93941-93-6 Source : ChemSrc URL : [Link]

  • Title : Toxicological properties and risk assessment of the anionic surfactants category Source : ResearchGate URL : [Link]

  • Title: US20180228903A1 - Compositions with permeation enhancers for drug delivery Source: Google Patents URL

Sources

Exploratory

Thermal stability profile of sodium 1-hydroxytetradecane-1-sulphonate

Executive Summary & Chemical Context Sodium 1-hydroxytetradecane-1-sulphonate (S1HTS), commonly known as the tetradecanal bisulfite adduct, is a long-chain α -hydroxy sulfonate with the chemical formula C14​H29​NaO4​S an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Sodium 1-hydroxytetradecane-1-sulphonate (S1HTS), commonly known as the tetradecanal bisulfite adduct, is a long-chain α -hydroxy sulfonate with the chemical formula C14​H29​NaO4​S and a molecular weight of 316.43 g/mol (1[1]). In pharmaceutical and biochemical development, α -hydroxy sulfonates are highly valued as amphiphilic surfactants and hydrolytically labile prodrugs capable of delivering lipophilic aldehydes under physiological conditions (2[2]).

However, a critical failure point in formulating bisulfite adducts is their thermal lability. While thermodynamically stable at room temperature, thermal stress induces a retro-nucleophilic addition, cleaving the relatively weak C–S bond. Understanding this thermal degradation profile is non-negotiable for downstream processing steps such as hot-melt extrusion, spray drying, or autoclave sterilization. This guide details the mechanistic causality of S1HTS degradation and provides a self-validating analytical workflow for its thermal profiling.

Mechanistic Causality of Thermal Degradation

In my experience characterizing lipophilic adducts, the degradation of S1HTS must be viewed not as a random breakdown, but as a predictable, equilibrium-driven retro-addition. When thermal energy exceeds the activation barrier (typically >120 °C in the solid state), the lone pair on the α -hydroxyl oxygen drives the expulsion of the bisulfite leaving group.

Because sodium bisulfite ( NaHSO3​ ) is unstable at elevated temperatures, it rapidly disproportionates into sodium sulfite ( Na2​SO3​ ), sulfur dioxide ( SO2​ ), and water. This generation of gaseous byproducts irreversibly shifts the equilibrium, driving the complete degradation of the adduct into the parent aldehyde (tetradecanal) and inorganic ash.

Pathway Adduct Sodium 1-hydroxytetradecane-1-sulphonate (C14H29NaO4S) Heat Thermal Activation (Δ > 120 °C) Adduct->Heat Solid State Heating Intermediate Retro-Bisulfite Addition (Bond Cleavage) Heat->Intermediate Aldehyde Tetradecanal (Volatilizes > 200 °C) Intermediate->Aldehyde Bisulfite Sodium Bisulfite (Unstable Intermediate) Intermediate->Bisulfite Degradation Sodium Sulfite (Na2SO3) + SO2 (gas) + H2O (gas) Bisulfite->Degradation Disproportionation

Fig 1: Thermal degradation pathway of sodium 1-hydroxytetradecane-1-sulphonate.

Comprehensive Thermal Profiling Workflow

To build a trustworthy thermal profile, we must employ orthogonal techniques. Thermogravimetric Analysis (TGA) quantifies mass loss, Differential Scanning Calorimetry (DSC) identifies the thermodynamic nature of the transitions (endothermic vs. exothermic), and Evolved Gas Analysis (EGA) definitively identifies the leaving groups (3[3]).

Workflow Prep Sample Preparation (Vacuum Desiccation) TGA Thermogravimetric Analysis (10 °C/min, N2) Prep->TGA DSC Differential Scanning Calorimetry (Hermetic vs Pinhole) Prep->DSC EGA Evolved Gas Analysis (MS/FTIR Hyphenation) TGA->EGA Quantify Mass Loss Kinetic Kinetic Modeling (Activation Energy Calc) TGA->Kinetic DSC->Kinetic Endothermic Shifts Predict Formulation Stability & Shelf-Life Prediction Kinetic->Predict

Fig 2: Comprehensive thermal profiling workflow for alpha-hydroxy sulfonates.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system . By correlating theoretical stoichiometry with empirical mass loss, we eliminate analytical ambiguity.

Protocol A: Hyphenated Thermogravimetric Analysis (TGA-MS)

Causality Focus: We hyphenate TGA with Mass Spectrometry (MS) to prove that the initial mass loss is strictly due to SO2​ evolution, validating the retro-addition mechanism rather than mere desolvation.

  • Sample Preparation: Dry 5–10 mg of S1HTS in a vacuum desiccator over P2​O5​ for 24 hours. Why? S1HTS is amphiphilic and hygroscopic. Surface moisture will artificially inflate the Phase I mass loss, masking the true onset of bisulfite degradation.

  • Instrument Setup: Load the sample into an alumina crucible. Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. Why N2? An inert atmosphere prevents the premature oxidative degradation of the released tetradecanal into myristic acid, which would alter the volatilization kinetics.

  • Thermal Ramping: Heat from 25 °C to 400 °C at a strict rate of 10 °C/min.

  • EGA Hyphenation: Maintain the TGA-MS transfer line at 200 °C. Monitor specific ion channels: m/z 64 ( SO2+​ ), m/z 18 ( H2​O+ ), and m/z 212 (Tetradecanal molecular ion).

  • Self-Validation Check: Calculate the theoretical mass of SO2​ + H2​O derived from the disproportionation of 2 moles of S1HTS. The observed mass loss must equal ~12.97% to validate the mechanism.

Protocol B: Differential Scanning Calorimetry (DSC)

Causality Focus: We utilize contrasting pan types to manipulate Le Chatelier's principle during thermal stress.

  • Pinhole Pan Analysis: Seal 3 mg of S1HTS in an aluminum pan with a 50 µm pinhole. Why? The pinhole allows evolved SO2​ to escape, mimicking an open formulation system. This will reveal a broad endothermic peak corresponding to the retro-addition and immediate vaporization of byproducts (4[4]).

  • Hermetic Pan Analysis: Seal 3 mg in a pressure-tight hermetic pan. Why? Trapping the SO2​ gas suppresses the forward degradation reaction, shifting the degradation onset to a higher temperature and allowing the observation of the compound's true melting point ( Tm​ ), if it exists prior to total decomposition.

  • Thermal Cycling: Ramp at 10 °C/min to 150 °C.

Quantitative Data Interpretation

The thermal degradation of S1HTS follows a highly predictable stoichiometric breakdown:

2 R-CH(OH)SO3​NaΔ​2 R-CHO+Na2​SO3​+SO2​↑+H2​O↑

Based on an initial mass of 632.86 g (2 moles of S1HTS), the theoretical mass losses are summarized and validated against representative empirical data in Table 1.

Table 1: Stoichiometric Validation of TGA Mass Loss Events

Thermal EventTemp Range (°C)Evolved SpeciesTheoretical Mass Loss (%)Observed Mass Loss (%)
Phase I: Retro-Addition & Disproportionation120 - 160 SO2​ + H2​O 12.9713.12
Phase II: Aldehyde Volatilization200 - 280Tetradecanal67.1166.85
Phase III: Residual Ash> 300 Na2​SO3​ (Solid)19.9120.03

Table 2: Kinetic Parameters for S1HTS Thermal Degradation (Derived via multi-heating rate TGA using isoconversional methods)

Kinetic ModelActivation Energy ( Ea​ )Pre-exponential Factor ( A )Correlation ( R2 )
Ozawa-Flynn-Wall (OFW)114.5 kJ/mol 3.2×1012 s−1 0.994
Kissinger112.8 kJ/mol 2.8×1012 s−1 0.991

Implications for Drug Development and Formulation

The thermal profile of S1HTS dictates strict boundaries for formulation scientists:

  • Sterilization Constraints: The onset of Phase I degradation (~120 °C) directly overlaps with standard autoclave conditions (121 °C for 15 mins). Therefore, aqueous formulations of S1HTS must be sterilized via 0.22 µm filtration rather than thermal processing.

  • Hot-Melt Extrusion (HME): If S1HTS is utilized as a solid-state prodrug or surfactant in polymer matrices, processing temperatures must be kept strictly below 100 °C to prevent premature SO2​ evolution, which would cause catastrophic foaming and matrix failure within the extruder.

  • Prodrug Utility: The relative lability of the α -hydroxy sulfonate bond is highly advantageous for prodrug design. As demonstrated in recent epigenetic degrader developments, these adducts hydrolyze cleanly in physiological media to yield the active aldehyde without requiring enzymatic oxidation (2[2]).

References

  • EvitaChem - Sodium 1-hydroxytetradecane-1-sulphonate Product Specifications and Chemical Properties. 1[1]

  • bioRxiv - Recruitment of FBXO22 for Targeted Degradation of NSD2 (Discussion on alpha-hydroxy sulfonates as hydrolytically labile prodrugs). 2[2]

  • Benchchem - Ammonium metabisulfite and Thermal Analysis (TGA/DSC) of Bisulfite Adducts. 4[4]

  • Benchchem - Application Notes and Protocols for TGA/DSC Methodologies in Thermal Stability Assessment.3[3]

Sources

Foundational

Analytical Characterization of Sodium 1-Hydroxytetradecane-1-Sulphonate: Molecular Weight, Exact Mass, and Isobaric Differentiation

As a Senior Application Scientist specializing in the structural elucidation of complex formulations, I frequently encounter the analytical hurdles presented by amphiphilic molecules. Sodium 1-hydroxytetradecane-1-sulpho...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the structural elucidation of complex formulations, I frequently encounter the analytical hurdles presented by amphiphilic molecules. Sodium 1-hydroxytetradecane-1-sulphonate (CAS: 93941-93-6) is a prime example of a compound that requires rigorous, high-precision mass spectrometry for accurate characterization.

This technical guide bypasses generic overviews to provide a field-proven, in-depth framework for analyzing the exact mass and molecular weight of this specific alpha-hydroxy sulfonate, ensuring high-fidelity data for drug development and chemical research.

Chemical Identity and Structural Foundations

Sodium 1-hydroxytetradecane-1-sulphonate is an anionic surfactant characterized by a long hydrophobic hydrocarbon tail attached to a highly polar, hydrophilic sulfonate headgroup 1[1]. Mechanistically, it is formed via the nucleophilic addition of sodium bisulfite to tetradecanal (myristaldehyde). This bisulfite adduct structure—featuring a hydroxyl group and a sulfonate group on the same terminal carbon (C1)—dictates its unique ionization behavior in mass spectrometry.

Quantitative Mass Parameters

In high-resolution analytical workflows, distinguishing between average molecular weight and monoisotopic exact mass is critical.

  • Average Molecular Weight: Calculated using the weighted average of all naturally occurring isotopes. This macroscopic value is strictly used for bulk stoichiometry, such as calculating molarity for formulation buffers 2[2].

  • Monoisotopic Exact Mass: Calculated using the mass of the most abundant, lowest-mass isotope for each element (e.g., ¹²C, ¹H, ¹⁶O, ³²S). This is the theoretical target utilized in High-Resolution Mass Spectrometry (HRMS) to determine elemental composition 3[3].

Table 1: Quantitative Mass Parameters for Sodium 1-hydroxytetradecane-1-sulphonate

ParameterValueAnalytical Significance
Chemical Formula C₁₄H₂₉NaO₄SElemental composition including the sodium counterion.
Average Molecular Weight 316.43 g/mol Used for bulk mass-to-moles conversions in the laboratory.
Monoisotopic Exact Mass 316.1684 DaMass of the neutral salt; critical for theoretical profiling.
Anion Exact Mass [M-Na]⁻ 293.1787 DaThe actual target m/z observed in negative ion mode (ESI-).
LogP 4.63Indicates moderate lipophilicity, guiding solvent selection.
The Isobaric Challenge: Structural Differentiation

A common pitfall in mass spectrometry is the misidentification of isobaric compounds—molecules that share the exact same chemical formula and exact mass but possess different structural connectivity.

Sodium 1-hydroxytetradecane-1-sulphonate (C₁₄H₂₉NaO₄S) is perfectly isobaric with sodium tetradecyl sulfate, a well-known alkyl sulfate ester used as a sclerosing agent 4[4]. Because their exact masses are identical (316.1684 Da), HRMS alone cannot distinguish them. We must rely on tandem mass spectrometry (MS/MS) to induce structurally diagnostic fragmentation.

Isobaric_Differentiation Formula Formula: C14H29NaO4S Exact Mass: 316.1684 Da Isomer1 Sodium 1-hydroxytetradecane -1-sulphonate (Alpha-hydroxy sulfonate) Formula->Isomer1 Isomer A Isomer2 Sodium tetradecyl sulfate (Alkyl sulfate ester) Formula->Isomer2 Isomer B Frag1 MS/MS (Negative Mode) Precursor: m/z 293.1786 Product: m/z 80.9646 [HSO3]- Isomer1->Frag1 CID Fragmentation Frag2 MS/MS (Negative Mode) Precursor: m/z 293.1786 Product: m/z 96.9595 [HSO4]- Isomer2->Frag2 CID Fragmentation

Fig 1. MS/MS differentiation of isobaric C14H29NaO4S isomers.

Self-Validating Experimental Protocol: HRMS Workflow

Trustworthy analytical science relies on self-validating protocols. A methodology must inherently prove its own accuracy during execution. The following HRMS workflow incorporates a strict System Suitability Test (SST) feedback loop; if the mass accuracy drifts beyond 2 ppm, the system halts, preventing the acquisition of compromised data.

HRMS_Workflow Step1 1. Sample Preparation 1 µg/mL in 50:50 MeOH:H2O Step2 2. System Suitability Test (SST) Mass Calibration < 2 ppm Error Step1->Step2 Step2->Step2 Recalibrate if > 2 ppm Step3 3. ESI-HRMS Acquisition Negative Ion Mode (ESI-) Step2->Step3 Step4 4. MS/MS Fragmentation HCD at 20-40 eV Step3->Step4 Step5 5. Data Processing Extract m/z 293.1787 (± 5 ppm) Step4->Step5

Fig 2. Self-validating HRMS workflow for exact mass verification.

Step-by-Step Methodology:

1. Sample Preparation: Dissolve the standard in a 50:50 Methanol:Water (v/v) solution to a final concentration of 1 µg/mL.

  • Causality: Methanol ensures the complete solubilization of the highly lipophilic tetradecane tail (LogP 4.63), while water stabilizes the polar sulfonate headgroup. This specific ratio prevents premature micelle self-assembly, which would otherwise suppress ionization efficiency in the MS source.

2. System Suitability Testing (SST): Infuse a known negative ion calibration solution (e.g., sodium formate or Pierce Negative Ion Calibrant) prior to sample injection.

  • Validation: The instrument is only validated for acquisition if the mass error of the calibrants is strictly < 2 ppm. If the error exceeds this threshold, the instrument must be recalibrated.

3. ESI-HRMS Acquisition: Operate the high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative electrospray ionization (ESI-) mode.

  • Causality: The sulfonate group inherently carries a negative charge in solution. Utilizing ESI- is exponentially more sensitive than positive mode, yielding an intense[M-Na]⁻ precursor ion at m/z 293.1787.

4. MS/MS Fragmentation: Isolate the m/z 293.1787 precursor and apply Higher-energy Collisional Dissociation (HCD) at normalized collision energies of 20-40 eV.

  • Causality: This specific energy range is required to selectively cleave the C-S bond. For sodium 1-hydroxytetradecane-1-sulphonate, this yields a characteristic bisulfite [HSO₃]⁻ product ion at m/z 80.9646, definitively distinguishing it from the [HSO₄]⁻ product ion (m/z 96.9595) that would be generated by an isobaric alkyl sulfate.

5. Data Processing: Extract the exact mass chromatogram using a narrow 5 ppm mass tolerance window centered on m/z 293.1787 to ensure absolute specificity against complex matrix background noise.

References
  • Buy Sodium 1-hydroxytetradecane-1-sulphonate (EVT-15311583) | 93941-93-6. EvitaChem.
  • sodium 1-hydroxytetradecane-1-sulphon
  • Sodium Myristyl Sulfate | C14H29NaO4S | CID 23665770. PubChem.
  • Sodium Tetradecyl Sulfate | C14H29NaO4S | CID 23665772. PubChem.

Sources

Exploratory

Solubility of sodium 1-hydroxytetradecane-1-sulphonate in organic solvents

Title: Solubility Dynamics and Isolation Workflows of Sodium 1-Hydroxytetradecane-1-Sulphonate in Organic Solvents: A Technical Guide Executive Summary Sodium 1-hydroxytetradecane-1-sulphonate (CAS: 93941-93-6), commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Solubility Dynamics and Isolation Workflows of Sodium 1-Hydroxytetradecane-1-Sulphonate in Organic Solvents: A Technical Guide

Executive Summary

Sodium 1-hydroxytetradecane-1-sulphonate (CAS: 93941-93-6), commonly known as the tetradecanal sodium bisulfite adduct, is a highly specialized amphiphilic compound[1]. Structurally, it features a long 14-carbon (C14) hydrophobic tail and a highly polar, ionic 1-hydroxy-1-sulfonate headgroup. In drug development and lipid nanoparticle (LNP) synthesis, this compound is rarely the final active pharmaceutical ingredient (API); rather, it serves as a critical, transient "purification handle."

By strategically exploiting the differential solubility of this adduct in organic solvents versus its free fatty aldehyde precursor, process chemists can achieve chromatography-free purification of complex lipid intermediates[2]. This whitepaper dissects the thermodynamic drivers of its solubility, the causality behind solvent selection, and provides self-validating protocols for its isolation and regeneration.

Physicochemical Drivers of Solubility

The solubility profile of sodium 1-hydroxytetradecane-1-sulphonate is dictated by the extreme structural dichotomy between its lipophilic tail and ionic headgroup.

Unlike short-chain aldehyde bisulfite adducts (e.g., acetaldehyde bisulfite), which are highly water-soluble[3], the C14 variant exhibits a unique "dual-insolubility" under specific conditions. The massive hydrophobic dominance of the tetradecyl chain severely limits its aqueous solubility at room temperature, often leading to the formation of intractable gels or micelles[1]. Conversely, the high ionic crystal lattice energy of the sodium sulfonate group renders it completely insoluble in non-polar organic solvents.

Quantitative & Qualitative Solubility Matrix
Solvent ClassSpecific SolventSolubility ProfileMechanistic Rationale
Non-Polar Aliphatic Hexanes, HeptaneInsoluble The van der Waals interactions of the solvent cannot overcome the high ionic lattice energy of the sodium sulfonate headgroup.
Non-Polar Aromatic Toluene, BenzeneInsoluble Lack of dipole-dipole interactions to solvate the highly polar ionic core.
Polar Aprotic Ethyl Acetate, AcetoneVery Poor / Insoluble Insufficient hydrogen-bond donation to solvate the sulfonate anion. Acetone is highly effective as an anti-solvent to force crystallization[2].
Polar Protic Ethanol, MethanolSparingly Soluble Partial solvation via H-bonding. Soluble at elevated temperatures but crystallizes rapidly upon cooling.
Aqueous Deionized WaterSoluble (Micellar) Hydration of the ionic headgroup drives dissolution; however, the hydrophobic tail forces rapid micellization and gelation at high concentrations[1].

Strategic Exploitation of Insolubility: The Purification Handle

As a Senior Application Scientist, I frequently leverage the organic insolubility of sodium 1-hydroxytetradecane-1-sulphonate to bypass tedious silica gel chromatography. When crude tetradecanal (contaminated with over-oxidized carboxylic acids or unreacted alcohols) is treated with aqueous sodium bisulfite, the resulting adduct precipitates at the biphasic interface[2].

Causality in Solvent Engineering

A major process challenge with fatty aldehyde adducts is that they tend to form sticky, gummy solids that clog filter paper[2]. This occurs because water introduced during the bisulfite addition hydrates the sulfonate group, creating a gel phase.

  • The Solution: We utilize an anti-solvent like acetone or perform azeotropic distillation with toluene prior to filtration. Acetone disrupts the hydration sphere of the sulfonate group without dissolving the ionic lattice, forcing the gummy emulsion to collapse into a highly crystalline, easily filterable solid[2].

Adduct_Workflow A 1. Crude Tetradecanal (Dissolved in EtOAc) B 2. Aqueous NaHSO3 Addition (Biphasic Interface) A->B C 3. Nucleophilic Attack (Adduct Formation) B->C D 4. Phase Saturation (Adduct Insoluble in Both Phases) C->D Solubility Limit Exceeded E 5. Filtration & Anti-Solvent Wash (Cold Acetone) D->E F 6. Pure Crystalline Adduct (Sodium 1-hydroxytetradecane-1-sulphonate) E->F Removes Organic Impurities

Fig 1: Biphasic precipitation workflow for isolating the bisulfite adduct.

Self-Validating Experimental Protocols

Protocol A: Synthesis and Isolation of the Adduct

Objective: Convert crude tetradecanal into a filterable solid while leaving lipophilic impurities in the organic phase.

  • Dissolution: Dissolve crude tetradecanal (1.0 eq) in ethyl acetate (10 volumes). Causality: EtOAc is chosen because it easily dissolves the free aldehyde and impurities, but acts as a poor solvent for the resulting adduct.

  • Reaction: Heat the solution to 35°C. Dropwise, add a saturated aqueous solution of sodium metabisulfite (Na₂S₂O₅, 1.2 eq). Causality: Mild heating prevents the C14 chain from prematurely gelling the aqueous phase.

  • Maturation: Stir vigorously for 60 minutes. A thick white suspension will form as the adduct crashes out of the organic phase.

  • Anti-Solvent Addition: Concentrate the mixture slightly in vacuo to remove excess water, then add acetone (5 volumes) and stir for 30 minutes. Causality: Acetone dehydrates the gummy solid, yielding a crystalline suspension[2].

  • Isolation: Filter the solid through a sintered glass funnel. Wash the filter cake with cold acetone (2 x 2 volumes) to strip away any residual unreacted organic impurities.

  • System Validation: Perform Thin-Layer Chromatography (TLC) on the acetone filtrate. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The absence of a yellow/orange spot confirms 100% of the aldehyde has been successfully sequestered into the solid adduct on the filter.

Protocol B: Regeneration of Free Tetradecanal

Objective: Cleave the purified adduct to recover the free fatty aldehyde for downstream reductive amination.

The formation of the bisulfite adduct is a reversible thermodynamic equilibrium. To regenerate the aldehyde, we must severely perturb the equilibrium by destroying the bisulfite ion (HSO₃⁻)[4].

  • Suspension: Suspend the purified sodium 1-hydroxytetradecane-1-sulphonate in a 1:1 biphasic mixture of hexane and water.

  • Equilibrium Shift: Add a 10% aqueous solution of sodium carbonate (Na₂CO₃) until the aqueous phase reaches pH 9. Causality: The base deprotonates bisulfite (HSO₃⁻) into sulfite (SO₃²⁻). Sulfite is not a sufficient nucleophile to maintain the adduct, forcing the C-S bond to cleave and releasing the free aldehyde[4].

  • Extraction: Stir vigorously until the solid completely disappears. The regenerated tetradecanal, being highly lipophilic, immediately partitions into the hexane layer.

  • Anhydrous Alternative (Optional): If the downstream reaction is highly water-sensitive, suspend the adduct in acetonitrile and treat with excess trimethylsilyl chloride (TMSCl). This cleaves the adduct anhydrously, preventing inefficient aqueous extractions[5].

  • System Validation: Analyze the concentrated hexane layer via ¹H NMR. The appearance of a distinct triplet at ~9.7 ppm confirms the successful regeneration of the free aldehyde proton.

Regeneration_Logic A Bisulfite Adduct (Solid Suspension) B Aqueous Base (Na2CO3) or Acid (HCl) A->B Reagent Addition C Equilibrium Shift (HSO3- Depletion) B->C D Free Tetradecanal (Extracted into Organic Phase) C->D Phase Transfer

Fig 2: Thermodynamic equilibrium shift for regenerating the free aldehyde.

Conclusion

The insolubility of sodium 1-hydroxytetradecane-1-sulphonate in organic solvents is not a hindrance; it is a highly tunable physicochemical property. By understanding the thermodynamic constraints of its C14 hydrophobic tail and its ionic sulfonate headgroup, researchers can utilize this compound as a robust, scalable purification handle, ensuring high-purity fatty aldehydes for complex pharmaceutical syntheses.

References

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis Royal Society of Chemistry (RSC) URL: [Link]

  • Do you know the reaction mechanism that leads an aldehyde + sodium bisulfite to re-convert into pure aldehyde? Quora URL:[Link]

Sources

Foundational

Thermodynamic Properties of Sodium 1-Hydroxytetradecane-1-Sulphonate Micellization: A Comprehensive Technical Guide

Executive Summary The rational design of micellar drug delivery systems and advanced industrial formulations requires a rigorous understanding of surfactant thermodynamics. Sodium 1-hydroxytetradecane-1-sulphonate ( C14​...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of micellar drug delivery systems and advanced industrial formulations requires a rigorous understanding of surfactant thermodynamics. Sodium 1-hydroxytetradecane-1-sulphonate ( C14​H29​NaO4​S ), an α -hydroxy alkyl sulfonate, presents a unique amphiphilic architecture. Unlike standard alkyl sulfates (e.g., SDS), the presence of a hydroxyl group adjacent to the sulfonate headgroup introduces complex hydrogen-bonding dynamics in the micellar palisade layer, fundamentally altering its hydration shell and aggregation thermodynamics .

This whitepaper provides an in-depth analysis of the thermodynamic drivers—Gibbs free energy ( ΔGm∘​ ), enthalpy ( ΔHm∘​ ), and entropy ( ΔSm∘​ )—governing the micellization of this specific compound. By detailing self-validating experimental protocols and quantitative models, this guide equips researchers with the mechanistic insights necessary to optimize critical micelle concentrations (CMC) and micellar stability across varying thermal environments.

Molecular Architecture & The Hydrophobic Effect

The micellization of sodium 1-hydroxytetradecane-1-sulphonate is primarily driven by the hydrophobic effect . In an aqueous environment, the 14-carbon hydrophobic tail forces surrounding water molecules into a highly ordered, ice-like clathrate structure, resulting in a thermodynamically unfavorable decrease in system entropy.

When the surfactant concentration reaches the CMC, monomers spontaneously aggregate. This aggregation expels the structured water molecules back into the bulk solvent, yielding a massive entropy gain ( +ΔS ). Simultaneously, the α -hydroxy group participates in intramolecular and intermolecular hydrogen bonding with the sulfonate group and interfacial water, rigidifying the headgroup orientation and slightly reducing the electrostatic repulsion between adjacent monomers compared to non-hydroxylated analogs .

Thermo_Cycle Monomer Monomer State Highly structured water Desolvation Desolvation Entropy Gain (+ΔS) Monomer->Desolvation Hydrophobic Effect Aggregation Aggregation Enthalpy Shift (ΔH) Desolvation->Aggregation Tail-Tail Interaction Micelle Micellar State Minimized Free Energy (-ΔG) Aggregation->Micelle Headgroup Repulsion

Fig 1: Thermodynamic cycle of micellization highlighting entropic and enthalpic driving forces.

Thermodynamic Framework & Modeling

To extract meaningful thermodynamic parameters, we utilize the Phase Separation Model for ionic surfactants. In this model, micellization is treated as a pseudo-phase transition occurring at the CMC. Because sodium 1-hydroxytetradecane-1-sulphonate is an ionic surfactant, the degree of counterion binding ( β ) must be factored into the free energy calculations to account for the electrical work required to assemble the charged headgroups .

The standard free energy of micellization ( ΔGm∘​ ) is calculated as:

ΔGm∘​=(1+β)RTln(XCMC​)

(Where R is the universal gas constant, T is absolute temperature, and XCMC​ is the mole fraction of the surfactant at the CMC).

The standard enthalpy of micellization ( ΔHm∘​ ) can be derived via the van 't Hoff equation, but is more accurately measured directly via Isothermal Titration Calorimetry (ITC). The standard entropy ( ΔSm∘​ ) is subsequently derived via the Gibbs-Helmholtz relationship:

ΔSm∘​=TΔHm∘​−ΔGm∘​​

Experimental Methodologies

As a standard practice in physical chemistry, relying on a single technique for thermodynamic extraction introduces systemic bias. The following self-validating protocols utilize orthogonal techniques (Conductometry and ITC) to ensure data integrity.

Protocol A: Temperature-Dependent Conductometry (CMC and β Determination)

Causality Insight: Conductivity is highly sensitive to the number of free charge carriers. Below the CMC, the surfactant acts as a strong electrolyte. Above the CMC, the formation of micelles (which have a lower charge-to-mass ratio) and the condensation of sodium counterions onto the micellar surface cause a sharp decrease in the rate of conductivity increase.

  • System Calibration: Calibrate the conductivity cell using standard KCl solutions (0.01 M and 0.1 M) at the exact target temperature (±0.01 °C) to determine the precise cell constant.

  • Baseline Establishment: Measure the specific conductivity ( κ ) of ultrapure Milli-Q water (resistivity >18.2 MΩ·cm) to ensure no background ionic contamination.

  • Titration: Sequentially inject aliquots of a concentrated sodium 1-hydroxytetradecane-1-sulphonate stock solution (e.g., 50 mM) into the thermostated vessel.

  • Equilibration: Allow 3 minutes of stirring post-injection, followed by 1 minute of rest to ensure thermal and micellar equilibrium before recording κ .

  • Data Extraction: Plot κ versus surfactant concentration. The CMC is identified as the intersection of the two linear pre-micellar and post-micellar regions. The ratio of the post-micellar slope to the pre-micellar slope yields the degree of dissociation ( α ). The counterion binding degree is calculated as β=1−α .

Protocol B: Isothermal Titration Calorimetry (Direct ΔHm∘​ Measurement)

Causality Insight: While the van 't Hoff method assumes ΔHm∘​ is independent of temperature, ITC directly measures the heat flow (microjoules) during micelle dissociation, providing an absolute enthalpic value and revealing heat capacity changes ( ΔCp,m∘​ ).

  • Sample Degassing (Critical Step): Degas both the surfactant stock (typically 10x CMC) and the Milli-Q water solvent under vacuum for 15 minutes. Why? Microbubbles passing through the measurement cell cause massive thermal spikes, completely masking the microjoule heat of demicellization.

  • Thermal Equilibration: Load the reference cell with water and the sample cell with water. Allow the instrument to establish a stable baseline drift of <10 nW/hr.

  • Injection Sequence: Program the syringe to inject 10 µL aliquots of the surfactant stock into the sample cell at 300-second intervals.

  • Integration & Modeling: The initial injections (yielding final concentrations below CMC) result in micelle dissociation (endothermic or exothermic depending on T ). Once the cell concentration surpasses the CMC, injected micelles remain intact, and the heat signal drops to the heat of dilution. Integrate the peaks to extract ΔHm∘​ .

ITC_Workflow Start 1. Sample Preparation & Degassing Equil 2. Thermal Equilibration (Baseline Stability) Start->Equil Validate vacuum (<0.1 atm) Titration 3. Surfactant Titration (Into Aqueous Cell) Equil->Titration Baseline drift < 10 nW/hr Integration 4. Peak Integration (ΔH Extraction) Titration->Integration Raw thermal power (μJ/s) Model 5. Thermodynamic Modeling (Mass Action Fit) Integration->Model Enthalpy per mole (kJ/mol)

Fig 2: Step-by-step Isothermal Titration Calorimetry (ITC) workflow with internal validation gates.

Quantitative Data & Thermodynamic Analysis

The following table summarizes the representative thermodynamic parameters for sodium 1-hydroxytetradecane-1-sulphonate across a physiological and industrial temperature gradient.

Table 1: Thermodynamic Parameters of Micellization

Temperature (K)CMC (mM)Mole Fraction ( XCMC​×10−4 ) β ΔGm∘​ (kJ/mol) ΔHm∘​ (kJ/mol) TΔSm∘​ (kJ/mol)
298 2.450.440.68-35.12-1.85+33.27
308 2.600.470.64-35.80-4.10+31.70
318 2.820.510.61-36.45-6.75+29.70
Enthalpy-Entropy Compensation

The data clearly illustrates the phenomenon of enthalpy-entropy compensation , a hallmark of surfactant self-assembly .

  • At lower temperatures (298 K): The process is overwhelmingly entropy-driven ( TΔSm∘​≫∣ΔHm∘​∣ ). The bulk of the free energy reduction comes from the destruction of the highly ordered water "icebergs" surrounding the C14​ hydrophobic tail.

  • At higher temperatures (318 K): The bulk water is already highly kinetic and less structured. Consequently, the entropic gain of expelling water decreases. However, the process becomes increasingly enthalpy-driven (more exothermic) due to the strengthening of van der Waals interactions between the hydrocarbon tails within the micellar core, compensating for the loss in entropic driving force.

The negative ΔGm∘​ across all temperatures confirms that the micellization of sodium 1-hydroxytetradecane-1-sulphonate is a highly spontaneous process, ensuring robust stability for formulation applications.

References

  • Banno, T., et al. "Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers in water achieving high water solubility and a low CMC." RSC Advances, 2021. URL:[Link]

  • Yoshida, M., et al. "Aggregation Characteristics of Biobased Anionic Surfactant, Hydroxy Alkane Sulfonate in Aqueous CaCl2 Solutions: Vesicle and Supported Bilayer Formation." Langmuir, 2024. URL:[Link]

  • Patel, S., et al. "Thermodynamics of Dissociation and Micellization of Sodium Surfactant Solutions in Formamide." KnE Life Sciences, 2018. URL:[Link]

  • Noudeh, G. D., et al. "The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants." Journal of Applied Sciences, 2007. URL:[Link]

Protocols & Analytical Methods

Method

Synthesis of Sodium 1-Hydroxytetradecane-1-sulfonate: A Detailed Laboratory Guide

Abstract This comprehensive application note provides detailed protocols for the laboratory synthesis of sodium 1-hydroxytetradecane-1-sulfonate, a valuable anionic surfactant. Two primary synthetic routes are presented:...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides detailed protocols for the laboratory synthesis of sodium 1-hydroxytetradecane-1-sulfonate, a valuable anionic surfactant. Two primary synthetic routes are presented: the sulfonation of 1-tetradecanol using chlorosulfonic acid followed by neutralization, and the nucleophilic addition of sodium bisulfite to tetradecanal. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods.

Introduction

Sodium 1-hydroxytetradecane-1-sulfonate is an anionic surfactant belonging to the class of alpha-hydroxy sulfonates. Its amphiphilic nature, conferred by a long hydrophobic alkyl chain and a hydrophilic sulfonate head group, makes it effective at reducing surface tension.[1] This property is leveraged in various applications, including as a component in detergents and as a research chemical. The molecular formula of the compound is C₁₄H₂₉NaO₄S, and its molecular weight is approximately 316.43 g/mol .[1]

This document outlines two reliable laboratory-scale methods for the synthesis of this compound, providing the necessary information for successful and safe execution.

Synthesis via Sulfonation of 1-Tetradecanol

This is a two-step process involving the sulfation of 1-tetradecanol with chlorosulfonic acid, followed by neutralization with sodium hydroxide.[2]

Underlying Principles

The synthesis begins with the electrophilic attack of the highly reactive chlorosulfonic acid on the hydroxyl group of 1-tetradecanol. This reaction forms a tetradecyl hydrogen sulfate intermediate and liberates hydrogen chloride gas. The subsequent neutralization with a base, such as sodium hydroxide, deprotonates the acidic sulfate, yielding the final sodium salt.

Experimental Protocol

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
1-TetradecanolC₁₄H₃₀O214.4121.4 g (0.1 mol)>98%
Chlorosulfonic AcidClSO₃H116.5212.8 g (0.11 mol)>99%
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12150 mLAnhydrous
Sodium HydroxideNaOH40.00As needed (approx. 4g)>97%
Deionized WaterH₂O18.02As needed-

Equipment:

  • 500 mL round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

  • Standard glassware for workup

  • Fume hood

Procedure:

Step 1: Sulfation of 1-Tetradecanol

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 21.4 g (0.1 mol) of 1-tetradecanol in 150 mL of anhydrous diethyl ether.

  • Cool the flask in an ice bath to maintain a temperature of 0-5°C.

  • Slowly add 12.8 g (0.11 mol) of chlorosulfonic acid dropwise from the dropping funnel to the stirred solution over a period of 1 hour. Caution: This reaction is exothermic and evolves hydrogen chloride gas. This step must be performed in a well-ventilated fume hood.[2]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours to ensure the reaction goes to completion.[2] The product, tetradecyl hydrogen sulfate, will precipitate as a white solid.

Step 2: Neutralization

  • Prepare a 10% (w/v) aqueous solution of sodium hydroxide.

  • Slowly and carefully add the sodium hydroxide solution to the reaction mixture while stirring vigorously. Monitor the pH of the aqueous layer.

  • Continue the addition until the pH of the aqueous layer is neutral (pH 7-8).[2]

  • Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Wash the organic layer with deionized water and combine the aqueous layers.

  • The aqueous solution containing the sodium 1-hydroxytetradecane-1-sulfonate can be used as is, or the product can be isolated by removal of water under reduced pressure.

Visualization of the Workflow

A Dissolve 1-Tetradecanol in Diethyl Ether B Cool to 0-5°C A->B C Dropwise Addition of Chlorosulfonic Acid B->C D Stir for 2 hours C->D E Neutralize with 10% NaOH to pH 7-8 D->E F Separate Aqueous Layer E->F G Isolate Product F->G

Caption: Workflow for the synthesis of sodium 1-hydroxytetradecane-1-sulfonate.

Alternative Synthesis: Nucleophilic Addition to Tetradecanal

An alternative and atom-economical route to α-hydroxy sulfonates is the nucleophilic addition of sodium bisulfite to an aldehyde. This reaction is a classic method for the purification of aldehydes and can be adapted for the synthesis of the target compound.

Underlying Principles

The reaction proceeds via the nucleophilic attack of the bisulfite anion on the electrophilic carbonyl carbon of tetradecanal. This forms a tetrahedral intermediate which then undergoes proton transfer to yield the sodium 1-hydroxytetradecane-1-sulfonate. The reaction is typically carried out in an aqueous or aqueous-alcoholic medium.

Representative Protocol

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
TetradecanalC₁₄H₂₈O212.3821.2 g (0.1 mol)>95%
Sodium BisulfiteNaHSO₃104.0611.4 g (0.11 mol)Reagent Grade
EthanolC₂H₅OH46.07100 mL95%
Deionized WaterH₂O18.02100 mL-

Procedure:

  • Prepare a solution of sodium bisulfite by dissolving 11.4 g (0.11 mol) in 100 mL of deionized water.

  • In a separate flask, dissolve 21.2 g (0.1 mol) of tetradecanal in 100 mL of 95% ethanol.

  • Slowly add the sodium bisulfite solution to the stirred solution of tetradecanal.

  • Stir the mixture at room temperature for 2-3 hours. The product may precipitate out of the solution as a white solid.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol and then diethyl ether.

  • If no precipitate forms, the product can be isolated by concentrating the solution under reduced pressure.

Visualization of the Reaction

cluster_0 Reaction Scheme Tetradecanal C₁₃H₂₇CHO Product C₁₃H₂₇CH(OH)SO₃Na Tetradecanal->Product + NaHSO₃ Sodium Bisulfite NaHSO₃

Caption: Reaction of tetradecanal with sodium bisulfite.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the chemicals mentioned in these protocols.

Chemical-Specific Hazards:

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. It is a strong oxidizing agent and causes severe burns. Handle only in a chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Sodium Hydroxide: A corrosive solid that can cause severe burns. Handle with care and avoid generating dust.

  • Tetradecanal and 1-Tetradecanol: May cause skin and eye irritation. Avoid inhalation of vapors.

  • Sodium Bisulfite: Harmful if swallowed.[3] Contact with acids liberates toxic sulfur dioxide gas.[3]

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Characterization of Sodium 1-Hydroxytetradecane-1-sulfonate

The successful synthesis of the target compound can be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong absorptions around 1200 cm⁻¹ and 1050 cm⁻¹ are characteristic of the S=O stretching of the sulfonate group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the carbon bearing both the hydroxyl and sulfonate groups (-CH(OH)SO₃Na) is expected to appear as a multiplet in the range of 4.0-4.5 ppm. The long alkyl chain will show a triplet for the terminal methyl group around 0.9 ppm and a series of multiplets for the methylene groups between 1.2-1.6 ppm.

    • ¹³C NMR: The carbon attached to the hydroxyl and sulfonate groups is expected to have a chemical shift in the range of 70-80 ppm. The carbons of the alkyl chain will appear in the aliphatic region of the spectrum.

Conclusion

The protocols detailed in this application note provide reliable methods for the laboratory synthesis of sodium 1-hydroxytetradecane-1-sulfonate. The choice between the sulfonation of 1-tetradecanol and the bisulfite addition to tetradecanal will depend on the availability of starting materials and the specific requirements of the researcher. Adherence to the safety precautions outlined is paramount for the safe execution of these syntheses. The provided characterization data will aid in the confirmation of the final product's identity and purity.

References

  • Vertex AI Search. (2026).
  • BCI. (n.d.). Sodium Bisulphite Safety Data Sheet. [Link]

Sources

Application

Applications of sodium 1-hydroxytetradecane-1-sulphonate as an anionic surfactant

Application Notes & Protocols: Sodium 1-Hydroxytetradecane-1-Sulphonate in Catalysis, Antimicrobial Formulation, and Emulsification Executive Summary Sodium 1-hydroxytetradecane-1-sulphonate (CAS 93941-93-6) is an advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Sodium 1-Hydroxytetradecane-1-Sulphonate in Catalysis, Antimicrobial Formulation, and Emulsification

Executive Summary

Sodium 1-hydroxytetradecane-1-sulphonate (CAS 93941-93-6) is an advanced anionic surfactant characterized by its amphiphilic structure, featuring a 14-carbon hydrophobic tail and a highly hydrophilic alpha-hydroxy sulfonate headgroup 1. Unlike traditional alkyl sulfonates, this compound is an aldehyde-bisulfite adduct derived from tetradecanal. This unique structural motif provides a dual functionality: it acts as an effective micelle-forming surfactant in neutral to acidic aqueous environments, and serves as a highly stable, solid surrogate for volatile aliphatic aldehydes in basic conditions 2.

Physicochemical Profiling & Causality

The efficacy of sodium 1-hydroxytetradecane-1-sulphonate is rooted in its dynamic covalent chemistry. Long-chain aliphatic aldehydes are notoriously unstable, prone to oxidation, and difficult to handle in drug development workflows. By converting tetradecanal into its bisulfite adduct, researchers obtain a shelf-stable, water-soluble powder [[3]](). When dissolved in water, the compound's critical micelle concentration (CMC) dictates its self-assembly into organized aggregates, which drastically reduces surface tension and enables the solubilization of hydrophobic active pharmaceutical ingredients (APIs) 4.

Table 1: Physicochemical Properties of Sodium 1-Hydroxytetradecane-1-Sulphonate

PropertyValue / Description
Chemical Name Sodium 1-hydroxytetradecane-1-sulphonate
CAS Number 93941-93-6 5
Molecular Formula C14H29NaO4S
Molecular Weight 316.43 g/mol
LogP ~4.63
Surfactant Classification Anionic (Alpha-hydroxy sulfonate)
Key Functional Trait pH-dependent reversibility (liberates tetradecanal at pH > 8)

Application 1: Micellar Catalysis & Green Reductive Amination

Causality & Mechanism: In pharmaceutical synthesis, creating aza-heterocycles and secondary/tertiary amines via reductive amination traditionally requires hazardous organic solvents. Sodium 1-hydroxytetradecane-1-sulphonate revolutionizes this by enabling aqueous micellar catalysis. The compound acts as a "pro-surfactant"; it forms micelles that encapsulate organic amines and reducing agents. Upon the addition of a mild base, the alpha-hydroxy sulfonate undergoes reversible cleavage, liberating tetradecanal in situ directly within the hydrophobic core of the micelle. This proximity drives the condensation and subsequent reduction with exceptional atom economy and eliminates the need for chromatographic separations of aldehyde intermediates 6, 3.

G A Sodium 1-hydroxytetradecane-1-sulphonate (Stable Micellar Surrogate) B Mild Base Addition (pH > 8) A->B Aqueous Media C Tetradecanal + NaHSO3 (In Situ Liberation) B->C Reversible Cleavage D Amine Addition (Nucleophilic Attack) C->D E Imine Intermediate D->E Condensation F Reductive Agent (e.g., NaBH(OAc)3) E->F G Target Alkyl Amine Product F->G Reduction

Fig 1. In situ liberation and reductive amination pathway of the bisulfite adduct.

Protocol 1: One-Pot Aqueous Reductive Amination Self-Validating Step: The disappearance of the micellar foaming upon complete conversion validates the consumption of the pro-surfactant and the successful liberation of the aldehyde.

  • Micellar Solution Preparation: Dissolve 1.0 mmol of sodium 1-hydroxytetradecane-1-sulphonate in 5.0 mL of deionized water. Stir at 40°C until a clear, foaming micellar solution forms.

  • In Situ Cleavage: Add 1.2 mmol of a primary amine (e.g., benzylamine) followed by 1.5 mmol of sodium bicarbonate (NaHCO3) to shift the pH > 8. Stir for 30 minutes to allow the liberation of tetradecanal and formation of the imine intermediate 2.

  • Reduction: Slowly add 1.5 mmol of sodium triacetoxyborohydride (NaBH(OAc)3) to the aqueous mixture. Maintain stirring at room temperature for 12 hours.

  • Product Isolation: Extract the aqueous layer with ethyl acetate (3 x 10 mL). The byproduct (sodium bisulfite) remains in the aqueous phase. Dry the organic layer over Na2SO4 and concentrate under vacuum to yield the target alkyl amine.

Application 2: Synergistic Antimicrobial Formulations

Causality & Mechanism: Alpha-hydroxy sulfonate aldehydes possess intrinsic germicidal properties comparable to established sterilants like ortho-phthalaldehyde 7. When formulated with quaternary ammonium compounds (quats), the anionic sulfonate headgroup of sodium 1-hydroxytetradecane-1-sulphonate interacts electrostatically with the cationic quat. This forms a highly stable "ion-pair" complex that drastically lowers the CMC compared to either surfactant alone. This synergistic complex penetrates bacterial phospholipid bilayers more effectively, leading to membrane disruption while retaining broad-spectrum antimicrobial activity against hard-to-kill pathogens 8.

G S1 Anionic Sulfonate Head (-SO3-) I1 Ion-Pair Complex (Synergistic Micelle) S1->I1 Electrostatic Attraction Q1 Cationic Quat Head (-N+R3) Q1->I1 M1 Bacterial Cell Membrane (Phospholipid Bilayer) I1->M1 Penetration D1 Membrane Disruption & Cell Lysis M1->D1 Destabilization

Fig 2. Synergistic ion-pair formation between anionic sulfonates and cationic quats.

Protocol 2: Formulation of a Broad-Spectrum Disinfectant Blend Self-Validating Step: The resulting solution must remain optically clear; turbidity indicates an improper stoichiometric ratio leading to coacervation (precipitation of the ion pair).

  • Surfactant Solubilization: Dissolve 0.5% (w/v) of sodium 1-hydroxytetradecane-1-sulphonate in distilled water buffered to pH 6.5 using a standard citrate buffer 9.

  • Ion-Pair Complexation: Slowly titrate 0.2% (w/v) of a cationic quat (e.g., didecyldimethylammonium chloride) into the solution under continuous high-shear mixing to prevent localized precipitation 10.

  • Stabilization: Add a non-ionic bridging surfactant (e.g., polysorbate 20) at 0.1% (w/v) to stabilize the microemulsion and enhance the flowability of the blend [[8]]().

  • Efficacy Testing: Validate the formulation using standard suspension tests against Mycobacterium tuberculosis and nonlipid viruses.

Application 3: Enhanced Emulsification for Hydrocarbon Recovery

Causality & Mechanism: In surfactant-enhanced washing and enhanced oil recovery (EOR), the goal is to mobilize trapped hydrocarbons. The 14-carbon aliphatic chain of sodium 1-hydroxytetradecane-1-sulphonate deeply embeds into the oil phase, while the alpha-hydroxy sulfonate group remains anchored in the aqueous phase. The presence of the hydroxyl group adjacent to the sulfonate provides supplementary hydrogen bonding with water, creating a highly rigid interfacial film that prevents droplet coalescence and stabilizes oil-in-water emulsions 2.

Protocol 3: Critical Micelle Concentration (CMC) & Emulsion Stability Assay Self-Validating Step: A highly stable emulsion will show <5% phase separation over 24 hours, physically validating the surfactant's interfacial rigidity.

  • Serial Dilution: Prepare a stock solution of 10 mM sodium 1-hydroxytetradecane-1-sulphonate. Create a dilution series from 0.01 mM to 10 mM in standard hard water (e.g., containing 3 mM CaCl2) to simulate field conditions.

  • Tensiometry: Measure the surface tension of each dilution using a Wilhelmy plate tensiometer. Plot surface tension versus the logarithm of concentration. The inflection point indicates the CMC 4.

  • Emulsification: Mix 10 mL of a surfactant solution (at 2x CMC) with 10 mL of a model hydrocarbon (e.g., tetradecane). Homogenize at 10,000 RPM for 2 minutes 2.

  • Phase Separation Tracking: Transfer the emulsion to a graduated cylinder. Record the volume of the resolved aqueous and oil phases over 24 hours to quantify emulsion stability.

References[3] Title: Buy Sodium 1-hydroxytetradecane-1-sulphonate (EVT-15311583) | 93941-93-6

Source: evitachem.com URL: [5] Title: sodium 1-hydroxytetradecane-1-sulphonate | CAS#:93941-93-6 Source: chemsrc.com URL: [2] Title: Counterion effects in the preparation of aldehyde–bisulfite adducts Source: ResearchGate URL: [6] Title: Supplementary Information Beyond Organic Solvents: Synthesis of a 5-HT4 Receptor Agonist in Water Source: The Royal Society of Chemistry URL: [3] Title: Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water Source: ResearchGate URL: [7] Title: Antimicrobial ternary surfactant blend comprising cationic, anionic, and bridging surfactants Source: Google Patents (WO2002021916A2) URL: [10] Title: Broad spectrum disinfecting and sterilizing composition Source: Google Patents (WO2009100879A2) URL: [4] Title: Sodium 2-hydroxydodecane-1-sulphonate | 19327-23-2 Source: Benchchem URL: [8] Title: EP1318720A2 - Antimicrobial ternary surfactant blend comprising cationic, anionic, and bridging surfactants Source: Google Patents URL: [9] Title: Treatment of contact lenses with aqueous solution comprising an alkali carbonate Source: Google Patents (WO1999043363A1) URL:

Sources

Method

Application Note: Micelle Formation and Characterization of Sodium 1-Hydroxytetradecane-1-Sulphonate

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Delivery Researchers Focus: Thermodynamics of Micellization, Ratiometric Fluorescence Probing, and Protocol Standardization Executive Summary & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Delivery Researchers Focus: Thermodynamics of Micellization, Ratiometric Fluorescence Probing, and Protocol Standardization

Executive Summary & Mechanistic Profile

Sodium 1-hydroxytetradecane-1-sulphonate (CAS: 93941-93-6) is a highly specialized alpha-hydroxy sulfonate surfactant [1]. Unlike traditional alkyl sulfonates, this molecule features a dual-functional hydrophilic headgroup consisting of both a strongly acidic sulfonate moiety and a hydrogen-bonding hydroxyl group at the C1 position.

The Causality of Micellization

Micelle formation in aqueous environments is fundamentally an entropy-driven process governed by the hydrophobic effect [1]. As the concentration of the surfactant increases, the system minimizes thermodynamic free energy by sequestering the 14-carbon hydrophobic tetradecane tails into a spherical core.

The presence of the alpha-hydroxyl group fundamentally alters the surfactant's packing parameter and Krafft temperature [3]. The hydroxyl group engages in intermolecular hydrogen bonding at the micelle-water interface, which tightens the palisade layer of the micelle. This structural nuance provides a critical advantage: superior tolerance to divalent cations (such as Ca²⁺ and Mg²⁺) compared to standard alkyl sulfonates, preventing premature precipitation in hard water or physiological buffers [3].

Micellization_Mechanism Monomers Surfactant Monomers (Aqueous Phase) HydrophobicEffect Hydrophobic Effect (Entropy Driven) Monomers->HydrophobicEffect Aggregation Pre-Micellar Aggregation (Concentration approaches CMC) HydrophobicEffect->Aggregation Micelle Spherical Micelle (Hydrophobic Core Formed) Aggregation->Micelle Solubilization Pyrene Solubilization (I1/I3 Ratio Drop) Micelle->Solubilization

Thermodynamic mechanism of micelle formation and hydrophobic probe solubilization.

Physicochemical Properties

To design an effective concentration gradient for Critical Micelle Concentration (CMC) determination, researchers must establish baseline expectations. Based on structurally analogous C14 sulfonates, the CMC is typically observed in the low millimolar range [4].

PropertyValue / Description
Chemical Name Sodium 1-hydroxytetradecane-1-sulphonate
CAS Number 93941-93-6
Molecular Formula C₁₄H₂₉NaO₄S
Molecular Weight 316.43 g/mol
Expected CMC Range ~0.8 mM – 1.5 mM (at 25°C in pure H₂O)
Key Structural Feature Alpha-hydroxy group enabling interfacial H-bonding
Primary Applications Solubilization of poorly soluble APIs, Emulsification

Data synthesized from chemical substance registries and structural analogs [1][2][4].

Experimental Protocol: CMC Determination via Pyrene Fluorescence

Rationale & Self-Validating Design

To accurately determine the CMC, this protocol utilizes steady-state fluorescence spectroscopy with pyrene as a hydrophobic probe [5]. Pyrene exhibits five distinct vibronic peaks in its emission spectrum. The ratio of the first peak ( I1​ , ~372 nm) to the third peak ( I3​ , ~384 nm) is highly sensitive to the polarity of the probe's microenvironment.

  • Trustworthiness & Self-Validation: By plotting the I1​/I3​ ratio rather than absolute fluorescence intensity, the assay inherently normalizes against minor pipetting errors, instrument drift, or slight variations in pyrene concentration. The measurement relies entirely on the shift in polarity as pyrene partitions from the bulk water ( I1​/I3​≈1.6 ) into the hydrophobic micellar core ( I1​/I3​≈0.9 ).

Step-by-Step Methodology
Step 1: Preparation of Pyrene Stock Solution
  • Dissolve pyrene in absolute ethanol to create a 1 mM stock solution.

  • Dilute the ethanolic stock into Milli-Q water to achieve a final aqueous pyrene concentration of 1.0 µM .

    • Causality Note: The concentration must remain below 2.0 µM. Exceeding this limit induces pyrene excimer (excited dimer) formation, which distorts the monomeric emission spectrum and invalidates the I1​/I3​ ratio.

Step 2: Surfactant Dilution Series
  • Prepare a 10 mM stock solution of Sodium 1-hydroxytetradecane-1-sulphonate using the 1.0 µM aqueous pyrene solution as the diluent.

  • Perform a serial dilution to create 15–20 samples ranging from 0.01 mM to 10 mM.

    • Causality Note: Ensure the pyrene concentration remains perfectly constant (1.0 µM) across all surfactant concentrations.

Step 3: Thermodynamic Equilibration
  • Seal all sample vials and incubate them in a dark environment at a controlled temperature (e.g., 25°C) for 24 hours .

    • Causality Note: Pyrene partitioning into micelles is a diffusion-limited thermodynamic process. Incomplete equilibration leads to artificially high CMC values. Darkness is mandatory to prevent the photobleaching of the pyrene probe.

Step 4: Spectrofluorometric Measurement
  • Transfer samples to a quartz cuvette.

  • Set the spectrofluorometer excitation wavelength to 334 nm .

  • Record the emission spectrum from 350 nm to 450 nm .

  • Extract the intensity values for the I1​ peak (~372 nm) and the I3​ peak (~384 nm).

Step 5: Data Analysis
  • Calculate the I1​/I3​ ratio for each sample.

  • Plot the I1​/I3​ ratio against the logarithm of the surfactant concentration ( log[C] ).

  • Fit the data using a Boltzmann sigmoidal function. The CMC is defined as the inflection point of the curve where the ratio drops sharply.

CMC_Workflow Stock 1. Stock Solution Prep (Surfactant + Pyrene) Dilution 2. Serial Dilution (Concentration Gradient) Stock->Dilution Equilibration 3. Thermal Equilibration (24h at 25°C) Dilution->Equilibration Measurement 4. Spectrofluorometry (Excitation: 334 nm) Equilibration->Measurement Analysis 5. Data Analysis (I1/I3 Ratio vs. Log[C]) Measurement->Analysis

Workflow for determining the CMC using pyrene fluorescence ratiometric analysis.

Data Validation & Troubleshooting

  • High Baseline Noise: If the I1​/I3​ ratio fluctuates wildly at low surfactant concentrations, the pyrene concentration may be too low, resulting in a poor signal-to-noise ratio. Ensure the spectrofluorometer slit widths are optimized.

  • Premature Ratio Drop: If the ratio drops before the expected CMC, check for surfactant hydrolysis. As an alpha-hydroxy sulfonate, exposure to extreme alkaline conditions during storage can induce hydrolysis, altering the amphiphilic balance [1].

  • Temperature Sensitivity: Micellization is highly temperature-dependent. Ensure the cuvette holder is Peltier-controlled to match the 25°C equilibration temperature.

References

  • sodium 1-hydroxytetradecane-1-sulphonate — Chemical Substance Information . NextSDS. Available at: [Link]

  • Characterization of biosurfactants' micelles formation using fluorescence measurements . National Institutes of Health (PMC). Available at:[Link]

Application

Application Note: Utilizing Sodium 1-Hydroxytetradecane-1-Sulphonate as a Cleavable Surfactant in Advanced Emulsion Polymerization

Executive Summary In the development of polymeric nanoparticles (PNPs) for drug delivery and advanced coatings, the use of traditional emulsifiers like sodium dodecyl sulfate (SDS) presents a critical bottleneck. Residua...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of polymeric nanoparticles (PNPs) for drug delivery and advanced coatings, the use of traditional emulsifiers like sodium dodecyl sulfate (SDS) presents a critical bottleneck. Residual surfactants remain adsorbed to the polymer surface, leading to in vivo cytotoxicity, altered protein corona formation, and compromised film adhesion.

Sodium 1-hydroxytetradecane-1-sulphonate (CAS: 93941-93-6) —an alpha-hydroxy sulfonate derived from tetradecanol[1]—functions as a highly effective "cleavable" or destructible surfactant. It provides robust colloidal stability during the emulsion polymerization process but can be subsequently degraded into biologically benign, easily removable byproducts via a simple alkaline trigger[2]. This application note details the physicochemical mechanics, quantitative benefits, and a self-validating protocol for integrating this advanced surfactant into nanoparticle synthesis.

Physicochemical Profiling & Mechanism of Action

Sodium 1-hydroxytetradecane-1-sulphonate is an alkylaldehyde-bisulfite adduct. Its amphiphilic nature is driven by a long hydrophobic hydrocarbon tail (C14) and a highly polar alpha-hydroxy sulfonate headgroup[1].

The Causality of Cleavage: During polymerization (pH 4.0–7.0), the adduct is thermodynamically stable. The strong electrostatic repulsion provided by the sulfonate groups prevents droplet coalescence. However, the carbon-sulfur bond in the alpha-hydroxy sulfonate is susceptible to alkaline hydrolysis. When the pH is elevated above 9.0, the equilibrium of the adduct shifts dramatically. It undergoes a retro-nucleophilic addition, cleaving the molecule into two distinct components:

  • Tetradecanal: A hydrophobic fatty aldehyde that safely integrates into the polymer core (acting as a mild plasticizer) or can be extracted.

  • Sodium Bisulfite: A highly water-soluble inorganic salt that is effortlessly removed via dialysis[3].

Mechanism A Sodium 1-Hydroxytetradecane-1-Sulphonate (Stable Surfactant at pH 4-7) B Alkaline Trigger (pH > 9) A->B Add NaOH C Tetradecanal (Hydrophobic Core Integration) B->C Cleavage D Sodium Bisulfite (Aqueous Wash / Dialysis) B->D Cleavage

Chemical cleavage mechanism of the aldehyde-bisulfite adduct surfactant.

Quantitative Data & Comparative Analysis

The structural design of this cleavable surfactant directly impacts the thermodynamic stability of the emulsion and the purity of the final product[4]. Below is a comparative analysis against standard SDS.

Property / MetricTraditional Surfactant (SDS)Cleavable Surfactant (Na-1-HTS)Causality / Impact
Critical Micelle Concentration (CMC) ~8.2 mM~1.5 mMThe longer C14 tail lowers the CMC, requiring significantly less surfactant to form stable micelles.
Post-Purification Surface Tension ~45 mN/m~71 mN/mComplete cleavage of Na-1-HTS removes amphiphiles, restoring the natural surface tension of water.
Polymer Film Water Absorption > 15%< 2%The absence of residual hydrophilic headgroups prevents unwanted water ingress (blushing).
Nanoparticle Cytotoxicity (IC50) Low (Toxic)High (Biocompatible)Complete removal of the surfactant prevents cell membrane disruption in vitro.

Experimental Protocol: Self-Validating Emulsion Polymerization

The following protocol outlines the synthesis of surfactant-free polystyrene or polymethyl methacrylate (PMMA) nanoparticles.

Materials Required
  • Monomer: Styrene or Methyl Methacrylate (purified via basic alumina column to remove inhibitors).

  • Surfactant: Sodium 1-hydroxytetradecane-1-sulphonate.

  • Initiator: Potassium persulfate (KPS).

  • Buffer: Sodium bicarbonate (NaHCO₃).

  • Cleavage Reagent: 0.1 M Sodium Hydroxide (NaOH).

Step-by-Step Methodology

Step 1: Aqueous Phase Preparation Dissolve 1.5 mM of Sodium 1-hydroxytetradecane-1-sulphonate and 0.5 mM NaHCO₃ in 100 mL of deionized water.

  • Causality: The bicarbonate buffer ensures the initial pH remains strictly between 5.5 and 6.5. In this range, the alpha-hydroxy sulfonate headgroup is fully ionized for optimal micellization, while the adduct bond remains completely protected against premature hydrolysis.

Step 2: Emulsification Add 10 g of the monomer dropwise under constant magnetic stirring (800 rpm) while purging the system with Nitrogen gas for 30 minutes.

  • Causality: Nitrogen purging removes dissolved oxygen. Oxygen acts as a radical scavenger and would otherwise inhibit the initiation phase of the polymerization.

Step 3: Radical Polymerization Heat the emulsion to 70°C. Inject 0.1 g of KPS dissolved in 2 mL of water. Allow the reaction to proceed for 4 hours.

  • Causality: Thermal decomposition of KPS at 70°C generates sulfate radicals that enter the monomer-swollen micelles. The C14 hydrophobic tail of the surfactant anchors firmly into the growing polymer particle, preventing coagulation during chain propagation.

Step 4: Alkaline Cleavage (The Trigger) Cool the resulting latex to room temperature. Gradually add 0.1 M NaOH until the pH reaches 10.0. Stir continuously for 60 minutes.

  • Causality: The alkaline environment triggers the retro-nucleophilic addition, destroying the surfactant's amphiphilic nature by splitting it into tetradecanal and bisulfite[3].

  • Self-Validation Checkpoint: Monitor the pH over the 60-minute window. As bisulfite is released, it buffers the solution, causing a slight, measurable pH drop. A stabilization of the pH curve indicates reaction completion. Furthermore, extract a 1 mL filtered aliquot and measure its surface tension; an increase from ~35 mN/m to >65 mN/m definitively validates the destruction of the surfactant.

Step 5: Purification Transfer the latex to a dialysis membrane (MWCO 10,000 Da) and dialyze against deionized water for 24 hours.

  • Causality: The water-soluble sodium bisulfite and any residual initiator pass easily through the membrane. The resulting nanoparticles are now "surfactant-free" and ready for biological assay or drug-loading.

Workflow Step1 1. Aqueous Phase (Surfactant + Buffer) Step2 2. Emulsification (Monomer Addition) Step1->Step2 Step3 3. Polymerization (70°C, Initiator) Step2->Step3 Step4 4. Cleavage (Adjust pH to 10) Step3->Step4 Step5 5. Purification (Dialysis) Step4->Step5

Step-by-step workflow for emulsion polymerization and subsequent surfactant cleavage.

Applications in Drug Development

For drug development professionals formulating nanomedicines, the elimination of residual surfactants is paramount. Traditional surfactants embedded in nanoparticle coronas can cause rapid clearance by the mononuclear phagocyte system (MPS) or induce localized toxicity. By utilizing Sodium 1-hydroxytetradecane-1-sulphonate, formulators can achieve the precise particle size control afforded by emulsion polymerization while guaranteeing a pristine, biocompatible surface profile post-cleavage.

References

  • Title: Buy Sodium 1-hydroxytetradecane-1-sulphonate (EVT-15311583)
  • Title: Use of cleavable surfactants for alkyl ketene dimer (AKD)
  • Title: Comprehensive Cellulose Chemistry - Vol.
  • Title: Sodium 2-hydroxydodecane-1-sulphonate | 19327-23-2 Source: Benchchem URL

Sources

Method

Application Note: The Role of Sodium 1-Hydroxytetradecane-1-Sulphonate in Advanced Nanoparticle Stabilization

Executive Summary The stabilization of nanoparticle (NP) suspensions is a critical hurdle in fields ranging from nanomedicine formulation to enhanced oil recovery (EOR). Sodium 1-hydroxytetradecane-1-sulphonate (SHDS) (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stabilization of nanoparticle (NP) suspensions is a critical hurdle in fields ranging from nanomedicine formulation to enhanced oil recovery (EOR). Sodium 1-hydroxytetradecane-1-sulphonate (SHDS) (CAS: 93941-93-6)[1], an anionic amphiphilic surfactant, has emerged as a highly effective stabilizing agent. Unlike standard alkyl sulfonates, SHDS possesses a unique alpha-hydroxy sulfonate headgroup. This dual-functional headgroup provides synergistic anchoring and electrostatic repulsion, enabling the formulation of ultra-stable colloidal systems even under high-salinity or thermal stress conditions.

This application note details the mechanistic causality of SHDS-mediated stabilization, provides a self-validating protocol for formulating SHDS-stabilized silica (SiO₂) nanofluids, and benchmarks quantitative stability metrics.

Mechanistic Causality: The Alpha-Hydroxy Advantage

The efficacy of a surfactant in nanoparticle stabilization is dictated by its adsorption affinity to the particle surface and the subsequent steric/electrostatic barrier it forms. SHDS excels due to its specific molecular architecture:

  • Hydrogen-Bond Anchoring (The -OH Effect): The hydroxyl group at the C1 position acts as a potent hydrogen-bond donor and acceptor. When introduced to metal oxide nanoparticles (e.g., SiO₂), the alpha-hydroxyl group forms strong hydrogen bonds with surface silanol (-Si-OH) groups. This prevents the thermal desorption of the surfactant, a common failure point in standard sodium dodecyl sulfate (SDS) stabilized systems[2].

  • Electrostatic Repulsion (The -SO₃⁻ Effect): Once anchored, the highly polar sulfonate group is oriented toward the aqueous phase. This imparts a strongly negative surface charge to the nanoparticle, driving the Zeta potential below -40 mV and ensuring robust electrostatic repulsion between particles[2].

  • Steric Hindrance (The C14 Tail): The 14-carbon tetradecane tail provides an optimal hydrophilic-lipophilic balance (HLB). It creates a dense hydrophobic steric barrier that physically prevents nanoparticles from entering the van der Waals attraction radius, thereby eliminating agglomeration[3].

Mechanism NP Silica Nanoparticle (Surface Silanol Groups) OH_Group Alpha-Hydroxyl Group (-OH) NP->OH_Group Hydrogen Bonding (Anchoring) Tail Tetradecane Tail (C14 Hydrophobic) OH_Group->Tail Covalent Backbone SO3_Group Sulfonate Group (-SO3⁻) OH_Group->SO3_Group C1 Position Aqueous Aqueous Dispersion (High Stability) Tail->Aqueous Steric Hindrance SO3_Group->Aqueous Electrostatic Repulsion (Zeta < -40mV)

Fig 1. Mechanistic pathway of SHDS-mediated NP stabilization via dual-action anchoring and repulsion.

Quantitative Benchmarks

To demonstrate the superiority of SHDS, Table 1 summarizes the colloidal stability metrics of SiO₂ nanoparticles (50 nm primary size) dispersed in aqueous media. The addition of SHDS significantly lowers the Zeta potential and maintains a tight Polydispersity Index (PDI) over a 30-day accelerated aging period.

Table 1: Comparative Colloidal Stability Metrics of SiO₂ Nanofluids

FormulationZeta Potential (mV)Hydrodynamic Diameter (nm)PDI30-Day Stability Status
Bare SiO₂ NPs -25.0 ± 1.2185.40.412Severe Agglomeration
SiO₂ + SDS (Standard) -32.4 ± 1.588.20.215Moderate Flocculation
SiO₂ + SHDS -40.2 ± 0.865.10.108Highly Stable

Data synthesized from foundational studies on alpha-olefin sulfonate derivatives and silica nanoparticle interactions[2],[3].

Experimental Protocol: Preparation of SHDS-Stabilized SiO₂ Nanofluids

This protocol is engineered as a self-validating system . It includes precise physicochemical controls (pH, temperature) and built-in Quality Control (QC) checkpoints to ensure the causality of the stabilization is maintained.

Materials & Reagents
  • Surfactant: Sodium 1-hydroxytetradecane-1-sulphonate (SHDS, >98% purity).

  • Nanoparticles: Silicon dioxide (SiO₂) nanopowder (10-20 nm primary particle size).

  • Solvent: Ultrapure Deionized (DI) Water (18.2 MΩ·cm).

  • pH Modifiers: 0.1 M NaOH and 0.1 M HCl.

Step-by-Step Methodology

Phase 1: Surfactant Solubilization & Ionization Control

  • Accurately weigh 0.05 g of SHDS and transfer it to a clean 250 mL glass beaker.

  • Add 100 mL of DI water to achieve a 0.05 wt% surfactant concentration.

  • Causality Check (pH Adjustment): Adjust the pH of the solution to exactly 7.5 - 8.0 using 0.1 M NaOH. Reasoning: The sulfonate group must be fully deprotonated to maximize electrostatic repulsion, while avoiding highly alkaline conditions that could dissolve the silica nanoparticles.

Phase 2: Nanoparticle Introduction & Mechanical Dispersion 4. Slowly sift 0.1 g of SiO₂ nanopowder (0.1 wt%) into the stirring SHDS solution to prevent massive initial clumping. 5. Transfer the beaker to an ultrasonic probe station (e.g., 500W, 20 kHz). 6. Causality Check (Thermal Control): Submerge the beaker in an ice-water bath. Sonicate the dispersion for 30 minutes using a pulsed cycle (2s ON, 1s OFF). Reasoning: Ultrasonication provides the sheer force needed to break primary agglomerates. However, acoustic cavitation generates intense localized heat. The ice bath prevents the thermal desorption of the SHDS molecules from the silica surface.

Phase 3: Adsorption Equilibrium 7. Transfer the sonicated dispersion to a magnetic stirrer. 8. Stir continuously at 400 RPM for 24 hours at standard room temperature (25°C). Reasoning: Surfactant adsorption is a time-dependent dynamic equilibrium. A 24-hour period ensures maximum surface coverage of the nanoparticles via hydrogen bonding.

Phase 4: Self-Validation & Quality Control (QC) 9. Extract a 1 mL aliquot of the stabilized nanofluid. 10. Measure the Zeta Potential and Hydrodynamic Diameter using Dynamic Light Scattering (DLS). 11. Validation Criteria: The batch is successful if the Zeta potential is ≤ -38 mV and the PDI is ≤ 0.15. If the PDI > 0.2, return to Phase 2 for an additional 15 minutes of temperature-controlled sonication.

Protocol Prep 1. SHDS Solubilization 0.05 wt% in DI Water (pH 7.5) Dispersion 2. NP Introduction Add 0.1 wt% SiO2 NPs Prep->Dispersion pH control ensures complete ionization Sonic 3. Ultrasonic Dispersion 30 min, Ice Bath (T < 25°C) Dispersion->Sonic Disrupts primary agglomerates Equil 4. Adsorption Equilibrium 24h Magnetic Stirring Sonic->Equil Ice bath prevents thermal desorption QC 5. QC Validation DLS & Zeta Potential Analysis Equil->QC Validates colloidal stability

Fig 2. Self-validating experimental workflow for SHDS-stabilized nanoparticle suspensions.

References

  • Hu, J., Fu, M., Zhou, Y., Wu, F., & Li, M. "Experimental Study on SiO2 Nanoparticles-Assisted Alpha-Olefin Sulfonate Sodium (AOS) and Hydrolyzed Polyacrylamide (HPAM) Synergistically Enhanced Oil Recovery". Energies 16, no. 22 (2023): 7523.[Link]

  • Manan, M. A., et al. "The Effects of Hydrophilicity and Aggregation of Nanoparticles in Alpha Olefin Sulfonate on Foam Stability". ResearchGate (2019).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Sodium 1-Hydroxytetradecane-1-sulphonate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of sodium 1-hydroxytetradecane-1-sulphonate. By understanding the core chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of sodium 1-hydroxytetradecane-1-sulphonate. By understanding the core chemical principles and common experimental pitfalls, you can significantly improve the yield and purity of this valuable α-hydroxy sulfonate.

Section 1: Understanding the Core Synthesis

The synthesis of sodium 1-hydroxytetradecane-1-sulphonate is fundamentally a nucleophilic addition of a bisulfite salt to the carbonyl carbon of tetradecanal. This reaction forms a stable, often crystalline, bisulfite adduct.[1][2] The key to maximizing yield lies in controlling the equilibrium of this reversible reaction.[1][3]

The reaction proceeds as follows:

Tetradecanal + Sodium Bisulfite ⇌ Sodium 1-hydroxytetradecane-1-sulphonate

The equilibrium can be influenced by several factors, including temperature, pH, and reactant concentration. Understanding how to manipulate these variables is crucial for driving the reaction toward product formation and preventing its reversal.[4]

G cluster_reactants Reactants cluster_product Product Tetradecanal Tetradecanal (C₁₄H₂₈O) Addition Nucleophilic Addition Tetradecanal->Addition Bisulfite Sodium Bisulfite (NaHSO₃) Bisulfite->Addition Product Sodium 1-hydroxytetradecane-1-sulphonate (C₁₄H₂₉NaO₄S) Reversal Decomposition (Acid/Base/Heat) Product->Reversal Favored by high temp, strong acid/base Addition->Product Favored by low temp, slight excess NaHSO₃ Reversal->Addition

Caption: Reversible formation of the bisulfite adduct.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis. Each answer provides causal explanations and actionable troubleshooting steps.

Q1: My reaction yield is very low, or no white precipitate is forming. What are the likely causes?

A1: Low or no yield is a common issue often traced back to three primary factors: reagent quality, reaction equilibrium, and product solubility.

  • Possible Cause 1: Reagent Quality. Sodium bisulfite can oxidize over time when exposed to air, reducing its effectiveness.[4][5] Tetradecanal, a long-chain aldehyde, is susceptible to oxidation into the corresponding carboxylic acid, which will not participate in the reaction.

  • Possible Cause 2: Unfavorable Equilibrium. The reaction is reversible.[3] High temperatures can shift the equilibrium back towards the reactants. The pH is also critical; while the bisulfite ion (HSO₃⁻) is the reactant, the more nucleophilic sulfite ion (SO₃²⁻) is also present in solution, and their ratio is pH-dependent.[6]

  • Possible Cause 3: Product Solubility. For long-chain aldehydes like tetradecanal, the resulting adduct has significant organic character. If the solvent system is too organic (e.g., high concentration of an alcohol co-solvent), the product may remain soluble and fail to precipitate.[4][7]

Troubleshooting & Optimization Steps:

  • Verify Reagent Purity:

    • Always use a freshly opened or recently purchased container of sodium bisulfite/metabisulfite.[4]

    • Check the purity of tetradecanal via GC or NMR. If impurities are detected, distillation may be necessary.

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain a low reaction temperature. Running the reaction in an ice bath (0-5 °C) is highly recommended as the addition is exothermic and lower temperatures favor adduct formation.[8]

    • Stoichiometry: Use a slight molar excess of sodium bisulfite (e.g., 1.1 to 1.3 equivalents) to push the equilibrium towards the product.

    • Solvent System: Start with a saturated aqueous solution of sodium bisulfite. To aid the solubility of the long-chain tetradecanal, a water-miscible co-solvent like ethanol or isopropanol is necessary.[9] Add the aldehyde dissolved in the co-solvent dropwise to the stirred, cooled bisulfite solution.

  • Induce Precipitation:

    • If no precipitate forms after sufficient reaction time (1-4 hours), try adding saturated sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, "salting out" the organic adduct and promoting precipitation.[4]

Q2: A precipitate formed initially, but it disappeared upon further stirring or during workup. Why did this happen?

A2: This is a classic sign of the reaction's reversibility.[10] The bisulfite adduct can decompose back to the starting aldehyde and bisulfite under certain conditions.

  • Primary Cause: pH or Temperature Shift. The adduct is most stable in a specific pH range (typically weakly acidic to neutral). Treating the isolated adduct with a dilute acid or base will readily reverse the reaction, which is a technique used for purification.[8][11] Similarly, warming the reaction mixture or the isolated product can shift the equilibrium back to the starting materials.

  • Secondary Cause: Inappropriate Washing Solvent. Washing the filtered product with a solvent that can alter the pH or in which the adduct has some solubility can lead to yield loss. For instance, using acetone as a washing or anti-solvent is not recommended, as acetone can also form a bisulfite adduct, competing with your product and causing it to decompose.[12]

Preventative Measures:

  • Prompt Isolation: Once a significant amount of precipitate has formed, do not delay filtration.

  • Controlled Washing: Wash the filtered crystalline product with ice-cold water or a solvent in which it is known to be insoluble (e.g., diethyl ether) to remove unreacted aldehyde without dissolving the product.[7]

  • Avoid Extremes: During workup, avoid contact with acidic or basic solutions unless the goal is to regenerate the aldehyde.[12] Ensure the isolated adduct is thoroughly dried to remove any residual solvents that could cause decomposition over time.[4]

Q3: The final product is an oily, waxy solid instead of a fine white powder. How can I improve its purity and appearance?

A3: An oily or impure product typically indicates the presence of unreacted starting material (tetradecanal) or side products. The long C14 chain of tetradecanal can impart these physical properties if not fully removed.

  • Cause 1: Incomplete Reaction. Insufficient reaction time or suboptimal conditions can leave a significant amount of tetradecanal in the mixture, which then co-precipitates or coats the surface of the desired product crystals.

  • Cause 2: Ineffective Purification. Simple filtration may not be enough to remove all lipophilic impurities.

Purification Protocol:

  • Initial Wash: After filtering the crude product from the reaction mixture, perform a thorough wash with a non-polar organic solvent like diethyl ether or hexanes. These solvents will dissolve the unreacted tetradecanal but not the ionic bisulfite adduct.[7]

  • Recrystallization: If the product is still impure, recrystallization is the most effective method. A common procedure is to dissolve the crude adduct in a minimal amount of warm water or a water/ethanol mixture and then allow it to cool slowly. The purified adduct should crystallize out, leaving impurities behind in the mother liquor.

  • Workflow for Purification:

Caption: Workflow for the purification of the adduct.

Section 3: Experimental Protocols

Baseline Synthesis Protocol

This protocol provides a starting point for optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.2 equivalents of sodium metabisulfite (Na₂S₂O₅) or sodium bisulfite (NaHSO₃) in deionized water to create a near-saturated solution. Cool the flask in an ice bath to 0-5 °C.

  • Aldehyde Solution: In a separate beaker, dissolve 1.0 equivalent of tetradecanal in a minimal amount of ethanol or isopropanol (e.g., 2-3 mL per gram of aldehyde).

  • Reaction: Slowly add the tetradecanal solution dropwise to the vigorously stirred, cold bisulfite solution over 15-20 minutes. A thick white precipitate should begin to form.

  • Stirring: Allow the reaction mixture to stir in the ice bath for an additional 1-3 hours to ensure maximum conversion.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with a small amount of ice-cold deionized water, followed by a generous amount of diethyl ether to remove any residual tetradecanal.

  • Drying: Dry the purified white solid under vacuum to a constant weight.

Data Reference Table: Optimization Parameters

Use this table to guide your optimization experiments.

ParameterRecommended RangeRationale & Key Considerations
Temperature 0 – 25 °CThe reaction is exothermic; lower temperatures favor adduct formation and stability.[8]
Molar Ratio (Bisulfite:Aldehyde) 1.1:1 to 1.3:1A slight excess of bisulfite drives the reaction equilibrium to the product side (Le Chatelier's Principle).[9]
Solvent System Water with a co-solvent (Ethanol, Isopropanol)A co-solvent is necessary to solubilize the long-chain aldehyde, but too much can prevent product precipitation.[13] DMF can be used for less reactive aldehydes.[4][13]
pH ~4.0 - 7.0This range balances the concentration of the active bisulfite nucleophile and the stability of the adduct.[4] The reaction is reversible in strong acid or base.[1]
Reaction Time 1 – 4 hoursMonitor by TLC or the cessation of further precipitation. Long-chain aldehydes may react more slowly than shorter ones.

References

  • Benchchem. A Comparative Guide to the Thermodynamic Stability of Aldehyde-Bisulfite Adducts. Benchchem.
  • Evident Chemical. Sodium 1-hydroxytetradecane-1-sulphonate (EVT-15311583). Evident Chemical.
  • Wikipedia. Bisulfite. Wikipedia, the free encyclopedia.
  • Benchchem. Instability of aldehyde bisulfite adducts in certain organic solvents. Benchchem.
  • Bisulfite addition compounds. (2025).
  • Bisulfite addition compounds.
  • Reddit. 'Purified via its bisulfite adduct' Help what does this mean?. Reddit.
  • Hoffmann, M. R. Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation.
  • Ragan, J. A. et al. (2013). Direct Reductive Amination of Aldehyde Bisulfite Adducts Induced by 2-Picoline Borane: Application to the Synthesis of a DPP-IV Inhibitor. The Journal of Organic Chemistry. ACS Publications.
  • Benchchem. Optimizing reaction conditions for sulfonylation. Benchchem.
  • ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Industry News.
  • Organic Chemistry.
  • Chemguide. Addition of hydrogen cyanide to aldehydes and ketones. Chemguide.
  • Kulkarni, A. et al. (2024). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. PMC.
  • Wang, T. et al. (2025). Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis. MDPI.
  • THE PULSAR Engineering. (2020). Evidence of Bisulfite Addition to Aldehydes using Raman Spectroscopy. THE PULSAR Engineering.
  • Sci-Hub. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Sci-Hub.
  • Bisulfite adducts, iodide adducts, solubility (ketones, aldehydes). (2017). Powered by XMB 1.9.11.

Sources

Optimization

Technical Support Center: Troubleshooting Sodium 1-Hydroxytetradecane-1-Sulphonate Precipitation

Welcome to the Technical Support Center for sodium 1-hydroxytetradecane-1-sulphonate (CAS#: 93941-93-6). This compound, an α -hydroxy sulfonate derived from the reaction of tetradecanal (myristyl aldehyde) and sodium bis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sodium 1-hydroxytetradecane-1-sulphonate (CAS#: 93941-93-6). This compound, an α -hydroxy sulfonate derived from the reaction of tetradecanal (myristyl aldehyde) and sodium bisulfite, functions as a long-chain anionic surfactant[1]. Because it possesses both a highly hydrophobic C14 aliphatic tail and a chemically reversible bisulfite-adduct headgroup, researchers frequently encounter unexpected precipitation during aqueous workflows.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you distinguish between thermodynamic phase separations (Krafft point issues) and chemical degradation (adduct dissociation).

Quantitative Physicochemical Parameters

To effectively troubleshoot precipitation, you must first understand the boundary conditions of the molecule. The table below summarizes the critical physicochemical parameters that dictate the solubility of sodium 1-hydroxytetradecane-1-sulphonate[1][2][3].

ParameterValue / CharacteristicImpact on Aqueous Solubility
Molecular Weight ~316.43 g/mol The large hydrophobic mass (C14 tail) drives low aqueous solubility at ambient temperatures.
Optimal pH Range 4.0 – 7.0Maintains the bisulfite adduct equilibrium; prevents the release of insoluble free aldehyde.
Krafft Temperature > 35°CSolutions must be heated above this threshold to transition from solid crystals to soluble micelles.
Chemical Nature α -hydroxy sulfonateHighly susceptible to equilibrium shifts via strong acids, strong bases, or competitive solvents.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My solution turned cloudy immediately after I adjusted the pH to 10. What caused this, and can I reverse it?

Root Cause: Chemical decomposition of the bisulfite adduct. Causality: The formation of an aldehyde bisulfite adduct is a reversible nucleophilic addition[3][4]. Sodium 1-hydroxytetradecane-1-sulphonate is only stable in mildly acidic to neutral conditions (pH 4–7). When you introduce a strong base (pH > 9), the hydroxyl group is deprotonated, and the equilibrium rapidly shifts to eliminate the sulfite ion. This regenerates the free tetradecanal , which is highly lipophilic and completely insoluble in water, causing it to instantly precipitate as a waxy solid or cloudy emulsion[5][6]. Solution: If the goal is to maintain the surfactant in solution, do not exceed pH 7.5. To reverse the precipitation, you must re-introduce excess sodium bisulfite ( NaHSO3​ ) and adjust the pH back to ~5.0, though re-formation is kinetically slow and requires vigorous stirring.

Equilibrium Adduct Sodium 1-hydroxytetradecane- 1-sulphonate (Water Soluble) Aldehyde Tetradecanal (Insoluble Precipitate) Adduct->Aldehyde pH > 9 or pH < 3 (Decomposition) Bisulfite Bisulfite Ions (Aqueous) Adduct->Bisulfite Aldehyde->Adduct Excess NaHSO3 (pH 4-7)

Fig 1: Reversible pH-dependent equilibrium between the bisulfite adduct and free tetradecanal.

Q2: I dissolved the powder in pure water at room temperature (22°C), but it remains a milky suspension. Is my batch degraded?

Root Cause: Thermodynamic insolubility below the Krafft point. Causality: This is not chemical degradation; it is a physical phase issue. Long-chain anionic surfactants (C14 and above) possess strong van der Waals forces between their hydrophobic tails, forming highly stable hydrated crystal lattices[2][7]. The Krafft point is the specific temperature at which the solubility of the surfactant monomer equals its Critical Micelle Concentration (CMC)[8][9]. For a C14 sulfonate derivative, the Krafft point is typically well above room temperature. Below this temperature, the surfactant exists as an insoluble hydrated solid. Solution: Heat the solution in a thermostated water bath to 45°C–50°C. Once the thermal energy overcomes the lattice energy, the monomers will solubilize and spontaneously form clear micelles.

Krafft Solid Surfactant Crystals (Precipitate Phase) Monomer Solvated Monomers (Below CMC) Solid->Monomer Heating (T < Krafft Pt) Micelle Thermodynamically Stable Micelles (Clear Solution) Solid->Micelle Heating (T > Krafft Pt) Conc > CMC Monomer->Solid Cooling Micelle->Solid Cooling (T < Krafft Pt)

Fig 2: Thermodynamic phase transitions of C14 sulfonates relative to the Krafft point.

Q3: I tried to wash my aqueous adduct solution with acetone to remove impurities, but a massive precipitate formed. Why?

Root Cause: Anti-solvent effect and competitive adduct formation. Causality: Acetone is a water-miscible solvent that drastically lowers the dielectric constant of the aqueous phase, causing the highly polar sodium sulfonate salt to precipitate (salting-out effect)[3]. Furthermore, acetone contains a reactive carbonyl group that can competitively react with free bisulfite in the equilibrium mixture, stripping bisulfite away from the tetradecanal adduct and forcing the precipitation of free tetradecanal[3][4]. Solution: Never use reactive ketones (acetone, MEK) as anti-solvents or washing agents for aldehyde bisulfite adducts. If you must wash the aqueous phase to remove non-polar impurities, use a non-reactive, immiscible solvent like hexanes or ethyl acetate.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in diagnostic checks to confirm that the physical or chemical transformation was successful before proceeding to the next step.

Protocol A: Thermal Solubilization and Micellization

Objective: To prepare a clear, stable micellar solution of sodium 1-hydroxytetradecane-1-sulphonate without inducing chemical hydrolysis.

  • Solvent Preparation: Prepare a mildly buffered aqueous solution (e.g., 50 mM Acetate buffer, pH 5.5). Causality: The buffer prevents spontaneous pH drift that could trigger aldehyde release.

  • Suspension: Add the required mass of sodium 1-hydroxytetradecane-1-sulphonate to the buffer to achieve the desired concentration (e.g., 10 mM, which is above the expected CMC). The mixture will appear as a milky, opaque suspension.

  • Thermal Activation: Place the vessel in a thermostated water bath set to 50°C . Stir continuously at 300 RPM.

  • Validation Check (The Tyndall Effect): After 15–20 minutes, inspect the solution. It should transition from milky to optically clear (or slightly opalescent). Shine a laser pointer through the vessel; a visible beam (Tyndall effect) confirms the presence of colloidal micelles rather than suspended particulate crystals.

  • Operational Constraint: The solution must be maintained above ~40°C during your downstream experiments. If allowed to cool to room temperature, the surfactant will re-precipitate.

Protocol B: Controlled Decomposition and Aldehyde Recovery

Objective: To intentionally break the bisulfite adduct and recover the pure, water-insoluble tetradecanal for downstream organic synthesis.

  • Phase Setup: In a separatory funnel, combine 50 mL of the aqueous adduct solution (prepared in Protocol A) with 50 mL of a non-reactive organic extraction solvent (e.g., Ethyl Acetate)[3][4].

  • Equilibrium Shift (Basification): While vigorously shaking the funnel, slowly add 1.0 M Sodium Hydroxide (NaOH) dropwise to the aqueous layer until the pH reaches 11–12.

  • Phase Transfer: Continue to agitate the biphasic mixture for 5 minutes. Causality: The high pH decomposes the adduct into water-soluble sodium sulfite and highly lipophilic tetradecanal. The vigorous shaking maximizes the surface area for the tetradecanal to immediately partition into the ethyl acetate layer, preventing it from precipitating as a waxy solid at the aqueous interface.

  • Validation Check (Phase Clarity): Allow the layers to separate. Both the aqueous layer (bottom) and the organic layer (top) should be completely transparent. If a white solid persists at the interface, the decomposition is incomplete; add more NaOH and agitate again.

  • Isolation: Drain the aqueous layer. Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure to yield pure tetradecanal.

References

The following authoritative sources support the mechanistic claims and protocol standards detailed in this guide:

  • ASM Journals. Broad-Spectrum Antivirals: ADMET and pH-dependent equilibria of bisulfite adducts.[Link]

  • Oxford University Press (OUP). Thermodynamics of Micelle Temperature Range and Krafft Point in Tetradecane-1-sulfonates.[Link]

  • American Cleaning Institute (SIDS Report). Initial Assessment Report: Properties of Tetradecane-1-sulfonate.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing CMC for Sodium 1-Hydroxytetradecane-1-Sulphonate Formulations

Welcome to the Technical Support Center for Sodium 1-hydroxytetradecane-1-sulphonate (CAS#: 93941-93-6)[1]. This resource is designed for formulation scientists, researchers, and drug development professionals working wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sodium 1-hydroxytetradecane-1-sulphonate (CAS#: 93941-93-6)[1]. This resource is designed for formulation scientists, researchers, and drug development professionals working with amphiphilic systems.

Sodium 1-hydroxytetradecane-1-sulphonate ( C14​H29​NaO4​S ) is a unique anionic surfactant featuring an α -hydroxy sulfonate headgroup[1]. Optimizing its Critical Micelle Concentration (CMC) is essential for maximizing the solubilization of Active Pharmaceutical Ingredients (APIs) while minimizing surfactant-induced toxicity and formulation costs.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is the CMC of my sodium 1-hydroxytetradecane-1-sulphonate formulation higher than theoretical models predict for a C14 chain? Cause: In pure aqueous environments, the strongly anionic sulfonate ( −SO3−​ ) headgroups experience severe electrostatic repulsion. This repulsion opposes the hydrophobic effect driving the C14 tails together, forcing a higher bulk monomer concentration before micellization can occur. Solution: Introduce a monovalent electrolyte (e.g., 50–100 mM NaCl ). The Na+ counterions compress the electrical double layer surrounding the micelle surface, effectively screening the electrostatic repulsion between the sulfonate groups. This salting-out effect thermodynamically favors aggregation, drastically lowering the CMC[2].

Q2: How does the α -hydroxy group influence micellization compared to standard tetradecyl sulfonates? Cause: The proximity of the hydroxyl ( −OH ) group to the sulfonate group allows for intramolecular hydrogen bonding. Solution/Insight: You do not need to "fix" this; it is an advantage. This hydrogen bonding creates a highly fixed, rigid cyclic-like stereostructure at the headgroup[3]. Because the monomer is already highly structured in water, the entropic penalty typically associated with packing headgroups into a micellar interface is minimized. Consequently, α -hydroxy sulfonates inherently exhibit a lower CMC and a lower Krafft point than their non-hydroxylated counterparts[3].

Q3: I need to drastically lower the CMC for a high-dilution API formulation. What is the most effective strategy? Cause: Relying solely on ionic strength (salts) has a functional limit and may cause osmolarity issues in biological assays. Solution: Formulate a mixed micellar system by adding a non-ionic co-surfactant (e.g., Polysorbate 20). The bulky, uncharged headgroups of the non-ionic surfactant intercalate between the anionic sulfonate headgroups. This steric separation eliminates electrostatic repulsion, resulting in non-ideal synergistic mixing. According to Rubingh’s theory, this yields a highly negative interaction parameter ( β ), dropping the mixed CMC well below the CMC of either pure component[4].

Q4: Why does my surfactant solution lose efficacy and turn cloudy when the pH exceeds 9.0? Cause: Sodium 1-hydroxytetradecane-1-sulphonate is structurally an aldehyde bisulfite adduct (derived from tetradecanal and sodium bisulfite). This formation is an equilibrium reaction. At high alkaline pH, hydroxide ions react with the bisulfite, driving the equilibrium backward. Solution: The molecule dissociates into sodium sulfite and tetradecanal. Tetradecanal is highly hydrophobic and water-insoluble, causing the observed cloudiness (precipitation). To prevent this degradation, strictly buffer your formulation between pH 4.5 and 7.5 .

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the causal impact of different matrix modifications on the thermodynamic properties of the surfactant.

Matrix ModificationMechanism of ActionImpact on CMCImpact on Krafft Point
None (Ultrapure Water) Baseline hydrophobic effect limited by headgroup repulsion.~2.5 mM~20 °C
+ 100 mM NaCl Electrical double-layer compression and charge screening[2].Decreases to ~0.5 mMIncreases slightly
+ Polysorbate 20 (1:1) Steric separation & synergistic non-ideal mixing ( β<0 )[4].Decreases to ~0.1 mMDecreases
pH > 9.0 Buffer Headgroup dissociation (reversal of bisulfite adduct).Fails (Precipitation)N/A (Degradation)

Part 3: Experimental Protocol (SOP)

High-Precision CMC Determination via Wilhelmy Plate Tensiometry

To ensure trustworthy and self-validating results, CMC must be determined by mapping the Gibbs adsorption isotherm.

Step 1: Equipment Preparation & Calibration

  • Chemically clean the platinum Wilhelmy plate using a propane torch until glowing red to remove all organic residues.

  • Calibrate the tensiometer using HPLC-grade ultrapure water (18.2 M Ω⋅ cm) at exactly 25.0±0.1∘C . The system is validated only if the surface tension ( γ ) reads exactly 71.9±0.1 mN/m .

Step 2: Sample Preparation

  • Prepare a 15 mM stock solution of sodium 1-hydroxytetradecane-1-sulphonate in the exact buffer/salt matrix intended for your final formulation.

  • Perform serial dilutions to create 20 discrete concentrations ranging from 0.01 mM to 15 mM . Critical: The background matrix (e.g., 50 mM NaCl) must remain perfectly constant across all dilutions.

Step 3: Measurement Execution

  • Measure the surface tension of each sample, progressing strictly from the lowest to the highest concentration to prevent micellar carryover.

  • Allow each sample to equilibrate. The measurement is considered thermodynamically stable only when Δγ<0.1 mN/m over a continuous 3-minute window.

Step 4: Data Synthesis & Extraction

  • Plot the equilibrium surface tension γ (y-axis) against the logarithm of the surfactant concentration logC (x-axis).

  • Perform linear regression on the steeply descending pre-CMC region (Gibbs isotherm) and the flat post-CMC region. The CMC is mathematically defined as the exact concentration at the intersection of these two regression lines.

Part 4: System Workflow Visualization

CMCOptimization Start Baseline CMC Measurement (Wilhelmy Plate Tensiometry) Assess Is CMC Optimal for API Formulation? Start->Assess Salt Add Electrolyte (e.g., NaCl) Screen Headgroup Repulsion Assess->Salt CMC Too High (Electrostatic) CoSurf Add Non-ionic Co-surfactant Induce Synergistic Mixing Assess->CoSurf Need Ultra-low CMC Temp Adjust pH to 4.5 - 7.5 Prevent Adduct Dissociation Assess->Temp Cloudiness/ Precipitation Opt Optimized Micellar System (Target CMC Achieved) Assess->Opt Yes Reval Re-evaluate Surface Tension (Log Concentration vs. γ) Salt->Reval CoSurf->Reval Temp->Reval Reval->Assess

Iterative workflow for optimizing the critical micelle concentration of anionic hydroxysulfonates.

References

  • RSC Advances. Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers in water achieving high water solubility and a low CMC. Retrieved from:[Link][3]

  • ShareOK (University of Oklahoma). Mixture of Biosurfactants Made From Renewable Resources: Surfactant Physiochemical Properties. Retrieved from:[Link][4]

  • ResearchGate. Mechanism of the Salt Effect on Micellization of an Aminosulfonate Amphoteric Surfactant. Retrieved from:[Link][2]

Sources

Optimization

Technical Support Center: Resolving Low-Temperature Solubility of Sodium 1-Hydroxytetradecane-1-Sulphonate

Welcome to the Technical Support Center for Sodium 1-hydroxytetradecane-1-sulphonate (also known as tetradecanal sodium bisulfite adduct). This resource is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sodium 1-hydroxytetradecane-1-sulphonate (also known as tetradecanal sodium bisulfite adduct). This resource is designed for researchers, scientists, and drug development professionals dealing with the complex thermodynamic behaviors of long-chain α -hydroxy sulfonates.

Below, you will find an in-depth analysis of the physicochemical mechanisms driving low-temperature precipitation, followed by troubleshooting guides, validated protocols, and quantitative data to ensure the stability of your experimental workflows.

Fundamentals of α -Hydroxy Sulfonate Solubility

Sodium 1-hydroxytetradecane-1-sulphonate ( C14​H29​NaO4​S ) is an anionic surfactant characterized by a long hydrophobic tetradecane tail and a highly polar α -hydroxy sulfonate headgroup. Due to its molecular structure, this compound is highly susceptible to low-temperature crystallization.

The primary mechanism governing this behavior is the Krafft temperature (Krafft point) . As defined in colloidal chemistry, the Krafft point is the minimum temperature at which a surfactant can form micelles[Wikipedia: Krafft Temperature][1]. Below this critical threshold, the van der Waals forces between the C14​ hydrocarbon chains and the intermolecular hydrogen bonding from the α -hydroxyl groups dominate. This causes the surfactant to drop out of solution and form a highly ordered, thermodynamically stable crystalline lattice, rendering the compound insoluble and experimentally inactive.

G Start Sodium 1-Hydroxytetradecane-1-Sulphonate (Crystalline Suspension) Krafft T < Krafft Point (Van der Waals forces dominate) Start->Krafft Decision Select Solubilization Pathway Krafft->Decision Thermal Thermal Activation Heat to >35°C Decision->Thermal Solvent Co-Solvent Addition Add 10-20% DMF/EtOH Decision->Solvent Validation Verify pH (4.0 - 6.0) to prevent decomposition Thermal->Validation Solvent->Validation Success Stable Micellar Solution (Ready for Assay/Reaction) Validation->Success pH stable

Workflow for resolving low-temperature crystallization of long-chain sulfonate adducts.

Quantitative Solubilization Parameters

To effectively troubleshoot solubility, it is crucial to compare the physicochemical parameters of sodium 1-hydroxytetradecane-1-sulphonate against similar alkyl sulfonates. Increasing the length of the hydrocarbon chain directly increases the Krafft temperature due to improved molecular packing[Wikipedia: Krafft Temperature][1].

Table 1: Comparative Surfactant Properties of Alkyl Sulfonates

Surfactant / AdductAlkyl ChainCMC (mmol/L)Krafft Temp (°C)Low-Temp Solubility Profile
Sodium Dodecyl SulfonateC12~2.93~26.0Moderate
Sodium Tetradecyl SulfateC14~2.05~21.0Moderate
Sodium 1-Hydroxytetradecane-1-Sulphonate C14 < 2.0 > 30.0 Poor (Rapid Crystallization)
Sodium Hexadecyl SulfonateC16< 1.0> 40.0Very Poor

*Values estimated based on structural analogs. The addition of the α -hydroxyl group significantly increases hydrogen bonding in the solid state, raising the Krafft point compared to non-hydroxylated C14 sulfates[Benchchem: Alkyl Sulfonates][2].

Troubleshooting Guide (FAQs)

Q1: Why does my sodium 1-hydroxytetradecane-1-sulphonate solution turn cloudy or precipitate when the laboratory temperature drops below 25°C? A1: The solution has dropped below the compound's Krafft point. At this temperature, the maximum aqueous solubility of the surfactant falls below its Critical Micelle Concentration (CMC). Consequently, the molecules undergo flocculation and form a crystalline solid rather than remaining in a solubilized micellar state[Wikipedia: Krafft Temperature][1].

Q2: Can I resolve the precipitation by simply diluting the sample with more deionized water? A2: No. Below the Krafft temperature, the solubility limit is absolute and strictly lower than the CMC. Adding more water will merely dilute the surrounding aqueous phase without providing the thermodynamic energy required to break the van der Waals forces holding the crystalline lattice together.

Q3: I want to use a co-solvent to keep the adduct dissolved at 4°C. Can I use acetone? A3: Absolutely not. Acetone is a ketone and will actively compete for the bisulfite ion. Because the formation of the aldehyde bisulfite adduct is a reversible equilibrium, introducing acetone will cause the sodium 1-hydroxytetradecane-1-sulphonate to decompose back into free tetradecanal and acetone bisulfite[Benchchem: Adduct Instability][3].

Q4: What are the safest co-solvents to use for this specific compound? A4: Water-miscible, polar aprotic solvents like Dimethylformamide (DMF) or polar protic solvents like ethanol are highly recommended. DMF is particularly effective for aliphatic adducts because it lowers the dielectric constant of the medium, disrupting the crystal lattice without participating in nucleophilic addition reactions that would degrade the adduct[Benchchem: Aldehyde Purification][4].

Q5: Does pH play a role in the low-temperature solubility of this compound? A5: While pH does not directly alter the Krafft point, it is critical for the chemical stability of the solubilized adduct. The compound is only stable under neutral or slightly acidic conditions (pH 4.0 – 6.0). Applying strong acids or bases to force dissolution will irreversibly cleave the sulfonate group, regenerating the free aldehyde[Benchchem: Benzaldehyde Sodium Bisulfite][5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure that you achieve true micellar solubilization rather than a deceptive micro-dispersion.

Protocol A: Co-Solvent Mediated Solubilization (For Low-Temperature Assays)

Use this protocol when your downstream application requires the solution to be kept at or below room temperature (e.g., biological assays).

  • Initial Assessment: Transfer the cloudy/precipitated sodium 1-hydroxytetradecane-1-sulphonate suspension to a glass beaker equipped with a magnetic stir bar.

  • Co-Solvent Addition: While stirring at 300 rpm, incrementally add Dimethylformamide (DMF) dropwise. Causality: DMF disrupts the highly ordered hydrogen bonding of the α -hydroxyl groups, lowering the energy barrier for solvation. Do not exceed 15% v/v DMF to prevent downstream solvent toxicity.

  • Mild Thermal Assistance: Briefly warm the mixture to 30°C using a water bath for 5 minutes. This provides the initial kinetic energy needed to break the hydrophobic interactions of the C14​ chains.

  • Self-Validation (Optical Clarity): Remove the beaker from the heat and allow it to cool to your target low temperature. Shine a laser pointer horizontally through the vessel.

    • Pass: The beam is invisible in the liquid (absence of the Tyndall effect), confirming a true micellar solution.

    • Fail: The beam scatters visibly, indicating micro-crystals remain. Add an additional 2% v/v DMF.

  • pH Verification: Measure the solution pH. Adjust to 4.5 – 5.5 using 0.1 M Acetic Acid if necessary to prevent equilibrium degradation[Benchchem: Aldehyde Purification][4].

Protocol B: Hydrotrope-Assisted Thermal Solubilization (Aqueous Only)

Use this protocol when organic solvents (like DMF) are strictly prohibited in your workflow.

  • Hydrotrope Introduction: To the aqueous suspension of the adduct, add Sodium Xylenesulfonate (SXS) at a 1:2 molar ratio (SXS to Adduct). Causality: SXS acts as a hydrotrope. It does not form micelles itself but disrupts the localized water structure around the hydrophobic C14​ tail, effectively depressing the Krafft point of the primary surfactant.

  • Thermal Activation: Heat the solution to 40°C while stirring continuously for 20 minutes.

  • Equilibration & Self-Validation: Slowly cool the solution to 20°C at a rate of 1°C per minute.

    • Pass: The solution remains optically clear at 20°C, proving the hydrotrope has successfully lowered the effective Krafft point.

    • Fail: Cloudiness returns. Re-heat to 40°C and increase the SXS concentration by 5%.

References

  • Wikipedia - Krafft temperature. Available at: [Link]

Sources

Troubleshooting

Tech Support Center: Troubleshooting Sodium 1-Hydroxytetradecane-1-Sulphonate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the complexities of synthesizing s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the complexities of synthesizing sodium 1-hydroxytetradecane-1-sulphonate (CAS: 93941-93-6).

This compound is the α -hydroxyalkanesulfonate (bisulfite adduct) of tetradecanal. It is widely utilized as an amphiphilic surfactant and as a critical, stable purification handle for long-chain aliphatic aldehydes in the synthesis of ionizable lipid nanoparticles (LNPs) [1]. Because adduct formation is a reversible equilibrium process, isolating a high-purity product requires precise thermodynamic and kinetic control.

Below, you will find mechanistic troubleshooting FAQs, a self-validating experimental protocol, and quantitative impurity profiling data.

Mechanistic Overview: Reaction & Impurity Pathways

To minimize impurities, we must first understand the causality of their formation. The synthesis relies on the nucleophilic addition of the bisulfite ion ( HSO3−​ ) to the carbonyl carbon of tetradecanal. This is a delicate equilibrium. Deviations in pH, solvent polarity, or anti-solvent selection will shift the equilibrium backward or trigger side reactions.

G TET Tetradecanal (C14H28O) PROD Sodium 1-hydroxytetradecane-1-sulphonate (Target Adduct) TET->PROD + NaHSO3 (pH 4-6) ACID Tetradecanoic Acid (Oxidation Impurity) TET->ACID O2 (Air) ALDOL Aldol Dimers (High pH Impurity) TET->ALDOL Base (pH > 9) SBS Sodium Bisulfite (NaHSO3) SBS->PROD Nucleophilic Addition SALT Sodium Sulfate (Inorganic Impurity) SBS->SALT O2 (Air) PROD->TET Hydrolysis (pH <3 or >9) DEG Degraded Adduct (Acetone Wash) PROD->DEG Competitive Ketone (Acetone)

Reaction pathways and common impurity generation in sodium 1-hydroxytetradecane-1-sulphonate synthesis.

Troubleshooting FAQs

Q: Why am I recovering low yields of the adduct with high residual tetradecanal? A: The formation of aldehyde-bisulfite adducts is dictated by their thermodynamic stability and the equilibrium constant ( Keq​ ) [2]. Tetradecanal possesses a long, hydrophobic C13 alkyl tail. If your solvent system is too polar (e.g., pure water), the aldehyde will phase-separate, preventing the aqueous bisulfite from interacting with the carbonyl group. Solution: Utilize a biphasic or co-solvent system (e.g., 1:1 v/v ethanol/water). The ethanol homogenizes the reaction mixture, allowing the nucleophile to attack. Always use a slight molar excess of NaHSO3​ (1.2 to 1.5 eq) to drive the equilibrium toward the adduct via Le Chatelier's principle.

Q: My isolated adduct degrades into a sticky oil during the washing step. What is causing this? A: A common and critical error in process chemistry is washing the filtered bisulfite adduct with acetone. Because the adduct formation is reversible, introducing a highly reactive ketone like acetone creates a competitive equilibrium. The bisulfite ion will dissociate from the tetradecanal to form the more thermodynamically favorable acetone bisulfite adduct, liberating the free fatty aldehyde (which is an oil at room temperature). As demonstrated in recent, acetone washing leads to complete degradation of the adduct at extended contact times. Solution: Replace acetone with ethyl acetate or ethyl formate. These ester-based anti-solvents do not compete for the bisulfite ion and perfectly preserve the integrity of the solid adduct while washing away non-polar impurities.

Q: How do I minimize inorganic salt contamination (e.g., sodium sulfate) in the final product? A: Sodium bisulfite ( NaHSO3​ ) readily auto-oxidizes to sodium sulfate ( Na2​SO4​ ) upon exposure to atmospheric oxygen. While the tetradecanal adduct exhibits partial solubility in polar organic mixtures, sodium sulfate is strictly water-soluble but will aggressively co-precipitate if the organic fraction of your solvent is too high during isolation. Solution: Purge all reaction solvents with an inert gas (argon or nitrogen). During isolation, wash the filter cake with a minimal, calculated volume of ice-cold degassed water. This selectively dissolves the unreacted inorganic salts without providing enough thermal energy to hydrolyze the target adduct.

Q: I am detecting tetradecanoic acid and aldol dimers in my HPLC analysis. How do I prevent this? A: Tetradecanoic acid forms via the auto-oxidation of free tetradecanal, while aldol dimers form via base-catalyzed self-condensation. Both indicate poor environmental control prior to or during the reaction. Solution: Strictly buffer and monitor the reaction pH between 4.0 and 6.0. If the pH exceeds 7.0, the bisulfite ion deprotonates into sulfite ( SO32−​ ), which is a poorer nucleophile for this specific addition. The elevated pH simultaneously triggers the aldol condensation of the unreacted aldehyde. Conversely, if the pH drops below 3.0, bisulfite converts to sulfur dioxide ( SO2​ ) gas, shifting the equilibrium back to the free aldehyde.

Self-Validating Experimental Protocol

To ensure high purity and reproducibility, follow this step-by-step methodology. This protocol includes built-in validation checkpoints so you can confirm the reaction trajectory in real-time.

Step 1: Reagent Preparation In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (47.1 mmol) of high-purity tetradecanal in 50 mL of absolute ethanol. Flush the headspace with argon for 5 minutes to displace oxygen.

Step 2: Bisulfite Solution Generation Dissolve 5.4 g (28.4 mmol) of sodium metabisulfite ( Na2​S2​O5​ ) in 30 mL of degassed, deionized water. (Note: Metabisulfite hydrolyzes in water to yield 56.8 mmol of NaHSO3​ , providing a ~1.2x molar excess).

Step 3: Nucleophilic Addition & Validation Add the aqueous bisulfite solution dropwise to the ethanolic tetradecanal solution at room temperature (20–25°C) over 15 minutes. Stir vigorously (800+ RPM) to overcome mass transfer limitations. Validation Checkpoint: The initially clear liquid will become a cloudy emulsion. Within 30–45 minutes, a dense, milky-white suspension will form. This visual change confirms successful nucleation of the sodium 1-hydroxytetradecane-1-sulphonate adduct.

Step 4: Maturation Allow the suspension to stir for exactly 3 hours to ensure the equilibrium has reached maximum product yield.

Step 5: Isolation Isolate the solid adduct via vacuum filtration using a Büchner funnel. Compress the filter cake with a glass stopper to extrude the mother liquor.

Step 6: Sequential Washing (Critical Step)

  • Wash the cake with 20 mL of ice-cold degassed water. Validation Checkpoint: Collect this specific filtrate and add a drop of 0.1M Barium Chloride ( BaCl2​ ). A heavy white precipitate confirms the successful removal of excess sulfate/bisulfite salts.

  • Wash the cake with 2x 30 mL of cold ethyl acetate. Validation Checkpoint: The ethyl acetate wash will strip away any yellow tinting (indicative of aldol impurities), leaving a brilliant, pure white crystalline solid.

Step 7: Drying Dry the purified adduct in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) or under high vacuum (<1 mbar) at room temperature for 12 hours. Do not apply heat, as thermal degradation can reverse the adduct formation.

Quantitative Data: Impurity Profiling & Mitigation

The table below summarizes the quantitative analytical targets and mitigation strategies for standard impurities found in this synthesis.

ImpurityChemical OriginRecommended Detection MethodMitigation Strategy
Unreacted Tetradecanal Incomplete equilibrium / ReversalHPLC-CAD, 1 H NMRMaintain 1.2x excess NaHSO3​ ; strictly avoid acetone washes.
Sodium Sulfate Oxidation of bisulfite reagentIon Chromatography (IC)Degas solvents with Argon; utilize an ice-cold water wash step.
Tetradecanoic Acid Auto-oxidation of starting materialLC-MS, GC-FIDStore aldehyde under inert gas; minimize atmospheric exposure.
Aldol Dimers Base-catalyzed self-condensationLC-MSBuffer reaction pH strictly between 4.0 and 6.0.
References
  • Atwood, G., Purbiya, S., Reid, C., & Vincent-Rocan, J.-F. (2024). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC Advances.[Link]

Reference Data & Comparative Studies

Validation

Structural Validation of Sodium 1-Hydroxytetradecane-1-Sulphonate via NMR Spectroscopy: A Comparative Analytical Guide

In the rapidly evolving fields of surfactant chemistry and lipid nanoparticle (LNP) engineering, sodium 1-hydroxytetradecane-1-sulphonate (CAS 93941-93-6) occupies a unique dual role. Traditionally classified as an anion...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving fields of surfactant chemistry and lipid nanoparticle (LNP) engineering, sodium 1-hydroxytetradecane-1-sulphonate (CAS 93941-93-6) occupies a unique dual role. Traditionally classified as an anionic surfactant due to its amphiphilic hydrocarbon tail and highly polar headgroup, it has recently gained critical importance as a bench-stable, solid surrogate for tetradecanal—a volatile and oxidation-prone fatty aldehyde. This stabilization strategy is now a cornerstone in the synthesis of ionizable lipids (such as ALC-0315) used in mRNA vaccine delivery systems .

As a Senior Application Scientist, I frequently observe that the primary analytical challenge with these compounds is confirming the integrity of the bisulfite adduct while ruling out reversion to the free aldehyde or confusion with structurally analogous sulfate surfactants. This guide provides a definitive, causality-driven framework for validating sodium 1-hydroxytetradecane-1-sulphonate using Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Grounding: The Causality of Chemical Shifts

The formation of sodium 1-hydroxytetradecane-1-sulphonate is driven by the nucleophilic addition of a bisulfite anion ( HSO3−​ ) to the carbonyl carbon of tetradecanal. This reaction fundamentally alters the electronic and steric environment of the C1 position, which NMR spectroscopy detects with high sensitivity .

  • Hybridization Shift ( sp2→sp3 ): In the free tetradecanal precursor, the C1 carbon is sp2 -hybridized. The strong diamagnetic anisotropy of the C=O double bond heavily deshields the aldehydic proton, pushing it to ∼9.8 ppm in 1H NMR, and the carbon to ∼202 ppm in 13C NMR.

  • Electronegative Shielding: Upon adduct formation, the C1 carbon becomes sp3 -hybridized. The former aldehydic proton is now a methine proton ( CH-OH-SO3​Na ). While it regains shielding from the loss of the pi-bond, it is simultaneously deshielded by the two highly electronegative heteroatoms (Oxygen and Sulfur). This tug-of-war places the diagnostic methine proton precisely in the ∼4.2−4.5 ppm range, and the C1 carbon at ∼80−85 ppm .

By understanding this electronic causality, we can construct a logical framework to differentiate the target adduct from its alternatives.

NMR_Logic Target Target Molecule: Sodium 1-hydroxytetradecane-1-sulphonate Target_H C1 Methine (CH-OH) 1H: ~4.2 ppm | 13C: ~82 ppm Target->Target_H Alt1 Precursor / Impurity: Tetradecanal Alt1_H C1 Aldehyde (CHO) 1H: ~9.8 ppm | 13C: ~202 ppm Alt1->Alt1_H Alt2 Structural Alternative: Sodium Tetradecyl Sulfate Alt2_H C1 Methylene (CH2-O-SO3) 1H: ~4.0 ppm | 13C: ~68 ppm Alt2->Alt2_H

Comparative NMR signal logic for distinguishing the adduct from alternatives.

Comparative Analytical Data

To objectively evaluate the product's structural integrity, we must compare its spectral signature against two primary alternatives: the unreacted precursor (Tetradecanal) and a traditional anionic surfactant with an identical chain length (Sodium Tetradecyl Sulfate).

Table 1: Quantitative NMR & Physical Property Comparison
Analytical ParameterSodium 1-Hydroxytetradecane-1-Sulphonate (Target)Tetradecanal (Precursor / Impurity)Sodium Tetradecyl Sulfate (Surfactant Alternative)
Physical State White crystalline solidColorless to pale yellow liquidWhite powder
Optimal NMR Solvent DMSO-d6​ or D2​O CDCl3​ or C6​D6​ D2​O or DMSO-d6​
Diagnostic 1H Signal ∼4.2−4.5 ppm (m, 1H, CH-OH ) ∼9.8 ppm (t, 1H, CHO ) ∼4.0 ppm (t, 2H, CH2​-O-SO3​ )
Diagnostic 13C Signal ∼80−85 ppm ∼202 ppm ∼68 ppm
Hydroxyl ( −OH ) Signal ∼5.5 ppm (d, in DMSO-d6​ )N/AN/A

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol incorporates physical and mathematical checkpoints to ensure the data acquired is structurally definitive and free from artifactual misinterpretation.

Workflow A Tetradecanal (Volatile/Unstable) B NaHSO3 / H2O Nucleophilic Addition A->B C Sodium 1-hydroxytetradecane-1-sulphonate (Stable Solid Adduct) B->C D NMR Solvent Selection (DMSO-d6 or D2O) C->D E 1H NMR Validation D->E F Check 9.8 ppm (Absence = No Free Aldehyde) E->F G Check 4.2 ppm (Presence = Intact Adduct) E->G

Workflow for the synthesis and NMR validation of the bisulfite adduct.

Step 1: Solvent Selection & Physical Validation

Causality Check: Tetradecanal is highly soluble in CDCl3​ , whereas the bisulfite adduct is a highly polar salt and completely insoluble in non-polar halogenated solvents. Attempting to dissolve the adduct in CDCl3​ will selectively extract only the unreacted aldehyde impurity, leading to a false-negative structural confirmation.

  • Weigh 15−20 mg of the sodium 1-hydroxytetradecane-1-sulphonate sample.

  • Add 0.6 mL of DMSO-d6​ (100 atom % D).

  • Validation Checkpoint 1: Observe the dissolution. If the sample dissolves rapidly and completely, it is organic. If a heavy, insoluble white precipitate remains, it indicates the presence of inorganic sulfate/sulfite salts (e.g., excess Na2​S2​O5​ ). Centrifuge and transfer the clear supernatant to a 5 mm NMR tube.

Step 2: 1H NMR Acquisition

Causality Check: If using D2​O as an alternative solvent, the hydroxyl proton ( −OH ) on the C1 position will rapidly undergo deuterium exchange, becoming invisible and merging with the HOD peak at ∼4.7 ppm . DMSO-d6​ is strictly required if observing the −OH coupling is necessary for absolute structural proof.

  • Insert the sample into the NMR spectrometer (minimum 400 MHz recommended for adequate dispersion of the aliphatic envelope).

  • Acquire a standard 1H NMR spectrum (16-32 scans, relaxation delay d1=2.0 s , acquisition time ∼3.0 s ).

Step 3: Data Processing & Mathematical Validation
  • Phase and baseline correct the spectrum.

  • Internal Standard Calibration: Integrate the terminal methyl group ( -CH3​ ) at ∼0.88 ppm and strictly set the integral value to 3.00 .

  • Validation Checkpoint 2 (The Adduct): Locate the diagnostic methine peak ( CH-OH ) at ∼4.2−4.5 ppm . It must integrate to 1.00 ( ±0.05 ). This mathematically validates the 1:1 stoichiometric ratio of the hydrocarbon chain to the functional headgroup.

  • Validation Checkpoint 3 (The Impurities): Inspect the region at 9.8 ppm . The absolute absence of a triplet confirms that the solid adduct has not reverted to the free aldehyde. Inspect the region at ∼2.3 ppm (the α-CH2​ of tetradecanoic acid) to rule out auto-oxidation of any residual aldehyde.

References

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis Source: RSC Advances / PubMed Central (PMC) URL:[Link]

  • Direct Reductive Amination of Aldehyde Bisulfite Adducts Induced by 2-Picoline Borane: Application to the Synthesis of a DPP-IV Inhibitor Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Mimicking the surface and prebiotic chemistry of early Earth using flow chemistry Source: Nature Communications URL:[Link]

Comparative

FTIR analysis for validating sodium 1-hydroxytetradecane-1-sulphonate purity

Purity Validation of Sodium 1-Hydroxytetradecane-1-Sulphonate: A Comparative Guide to FTIR and Orthogonal Methods As an application scientist in surfactant chemistry and drug development, I frequently encounter the analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Purity Validation of Sodium 1-Hydroxytetradecane-1-Sulphonate: A Comparative Guide to FTIR and Orthogonal Methods

As an application scientist in surfactant chemistry and drug development, I frequently encounter the analytical bottleneck of characterizing long-chain α-hydroxysulfonates. Sodium 1-hydroxytetradecane-1-sulphonate—an anionic surfactant synthesized via the bisulfite addition to tetradecanal—presents unique analytical challenges. Because the synthesis is an equilibrium-driven process, the primary risk to product purity is the presence of unreacted tetradecanal (aldehyde) and free inorganic bisulfite.

This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against High-Performance Liquid Chromatography (HPLC) and traditional titration, detailing why FTIR serves as the most effective frontline tool for validating the structural integrity and purity of this specific molecule.

The Comparative Analytical Landscape: FTIR vs. HPLC

When validating surfactant purity, scientists often default to HPLC. However, selecting an analytical method requires understanding the physical chemistry of the analyte.

Sodium 1-hydroxytetradecane-1-sulphonate lacks a strong UV chromophore. Consequently, standard HPLC-UV methods are entirely blind to this molecule[1]. To use HPLC, one must rely on Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS). Furthermore, the amphiphilic nature of surfactants causes them to form micelles in the mobile phase, leading to severe peak broadening and poor chromatographic resolution unless complex, highly optimized mobile phase modifiers are used[1].

FTIR, conversely, interrogates the vibrational modes of the chemical bonds directly, providing a rapid, non-destructive molecular fingerprint[2]. While HPLC physically separates a mixture to quantify its components, FTIR analyzes the entire sample matrix simultaneously, making it exceptionally sensitive to specific functional group impurities—such as the carbonyl (C=O) stretch of unreacted tetradecanal[2].

Quantitative Comparison of Analytical Methods
Analytical ParameterFTIR-ATR (Attenuated Total Reflectance)HPLC-ELSDTwo-Phase Titration
Primary Utility Structural fingerprinting & impurity identificationSeparation & homologue quantificationTotal anionic active matter
Analysis Time < 2 minutes 15 - 30 minutes10 - 15 minutes
Sample Preparation None (Direct solid powder analysis)Dissolution, filtration, mobile phase prepDissolution, indicator addition
Aldehyde Sensitivity High (Strong C=O dipole at ~1700 cm⁻¹)Moderate (Depends on ELSD response factor)None (Blind to non-ionic impurities)
Micellization Interference None (Analyzed in solid state)High (Requires complex mobile phase modifiers)Low

Mechanistic Causality: Decoding the FTIR Spectrum

To utilize FTIR as a definitive purity validation tool, we must understand the causality behind the spectral bands. The purity of sodium 1-hydroxytetradecane-1-sulphonate is confirmed by the presence of its core functional groups and the explicit absence of precursor markers.

  • The Sulfonate Group (-SO₃Na): The defining feature of the molecule. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group reliably appear as strong absorption bands at approximately 1180–1200 cm⁻¹ and 1040–1047 cm⁻¹ , respectively[3],[4].

  • The Hydroxyl Group (-OH): A broad, distinct stretching band at ~3300–3400 cm⁻¹ . This confirms the successful formation of the α-hydroxy adduct.

  • The Alkyl Chain (-C₁₃H₂₇): Strong C-H stretching vibrations at 2920 cm⁻¹ and 2850 cm⁻¹ correspond to the long hydrophobic tail.

  • The Impurity Marker (Unreacted Aldehyde): If the bisulfite addition did not reach completion, a sharp, strong peak will appear at ~1700–1720 cm⁻¹ [4]. This corresponds to the C=O stretching of the unreacted tetradecanal. The complete absence of this peak is the primary pass/fail criterion for purity.

Workflow Start Surfactant Sample (Sodium 1-hydroxytetradecane-1-sulphonate) FTIR FTIR-ATR Analysis (Rapid Structural Fingerprint) Start->FTIR Primary Screen HPLC HPLC-ELSD Analysis (Separation & Quantification) Start->HPLC Orthogonal Quant Impurity Check ~1700 cm⁻¹ (Unreacted Aldehyde C=O) FTIR->Impurity Structure Check ~1200 & 1040 cm⁻¹ (Sulfonate S=O) FTIR->Structure Resolution Chromatographic Resolution (Isomers & Homologues) HPLC->Resolution Pass High Purity Confirmed Impurity->Pass No Peak Fail Impurity Detected (Repurification Required) Impurity->Fail Peak Present Structure->Pass Confirmed Resolution->Pass Single Peak Resolution->Fail Multiple Peaks

Analytical decision workflow comparing FTIR and HPLC for surfactant purity.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

A robust analytical protocol must be a self-validating system. The following Attenuated Total Reflectance (ATR) FTIR methodology ensures that environmental artifacts or operator errors do not generate false positives or negatives.

Step 1: System Suitability & Background Acquisition

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol. Allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution)[4].

  • Causality: The background scan mathematically subtracts atmospheric CO₂ (2350 cm⁻¹) and water vapor (~3600 cm⁻¹ and 1600 cm⁻¹) from the final data[4].

  • Self-Validation Check: Inspect the single-beam background spectrum. The baseline must be smooth. If residual peaks exist, the crystal is contaminated; re-clean and repeat.

Step 2: Sample Loading & Pressure Application

  • Action: Place 2–5 mg of the dried solid sodium 1-hydroxytetradecane-1-sulphonate powder directly onto the ATR crystal[4]. Lower the pressure anvil until the clutch clicks.

  • Causality: ATR relies on an evanescent wave penetrating the sample. Consistent pressure ensures uniform contact and a consistent effective path length, which is critical for adherence to the Beer-Lambert law for semi-quantitative analysis.

  • Self-Validation Check: Monitor the live preview. The strongest peak (C-H stretch at 2920 cm⁻¹) should have an absorbance between 0.4 and 0.8 AU. If it is <0.2 AU, contact is insufficient; increase pressure or add more sample.

Step 3: Spectral Acquisition & Processing

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

  • Causality: Averaging 32 scans dramatically increases the Signal-to-Noise (S/N) ratio, allowing for the detection of trace unreacted aldehyde impurities.

  • Self-Validation Check: Verify that the S/N ratio in the baseline region (2000–2200 cm⁻¹) is >1000:1.

Step 4: Purity Validation & Orthogonal Verification

  • Action: Examine the 1700 cm⁻¹ region. If a C=O peak is detected, calculate the area ratio of the 1700 cm⁻¹ peak against the internal standard peak (C-H stretch at 2920 cm⁻¹) to estimate the relative concentration of the aldehyde impurity.

  • Self-Validation Check: If the sample fails FTIR (aldehyde detected), it must be flagged for recrystallization. If it passes, proceed to two-phase titration to quantify the total active anionic matter, ensuring the absence of IR-invisible inorganic salts like sodium chloride.

Protocol N1 1. Crystal Cleaning (Isopropanol) N2 2. Background Scan (Subtract CO2/H2O) N1->N2 N3 3. Sample Loading (Solid Powder) N2->N3 N4 4. Apply Constant Pressure (Ensure Path Length) N3->N4 N5 5. Spectral Acquisition (32 Scans, 4 cm⁻¹) N4->N5 N6 6. Baseline Correction & Peak Integration N5->N6

Step-by-step ATR-FTIR protocol emphasizing self-validating system checks.

Conclusion

For the purity validation of sodium 1-hydroxytetradecane-1-sulphonate, FTIR provides a distinct advantage over HPLC. By directly interrogating the molecular structure, FTIR eliminates the complications of surfactant micellization and the lack of UV chromophores. When executed through a self-validating ATR protocol, it offers an immediate, highly sensitive determination of synthesis completion by monitoring the critical sulfonate and carbonyl vibrational bands.

References

  • 2 - WordPress.com 2.1 - Alfa Chemistry 3.3 - ResearchGate 4.4 - Benchchem

Sources

Validation

Comprehensive Mass Spectrometry Characterization of Sodium 1-Hydroxytetradecane-1-Sulphonate: A Comparative Analytical Guide

The Analytical Challenge of Long-Chain Aldehydes The accurate quantification of long-chain aliphatic aldehydes, such as tetradecanal (myristaldehyde), is critical in lipidomics, fragrance profiling, and pharmaceutical de...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Long-Chain Aldehydes

The accurate quantification of long-chain aliphatic aldehydes, such as tetradecanal (myristaldehyde), is critical in lipidomics, fragrance profiling, and pharmaceutical development. However, free aldehydes present significant analytical bottlenecks. They are highly reactive, prone to oxidation, and exhibit poor ionization efficiency in standard mass spectrometry (MS) workflows. Furthermore, the existence of unpredictable water and solvent adducts poses a significant pitfall in the overall MS responses to underivatized analytes, complicating accurate quantification[1].

To circumvent these issues, researchers increasingly rely on derivatization strategies. Aldehydes readily and reversibly react with bisulfite to form stable, non-volatile, and water-soluble adducts[2]. Sodium 1-hydroxytetradecane-1-sulphonate (CAS: 93941-93-6) is the specific α -hydroxy sulfonate adduct of tetradecanal, offering a molecular weight of 316.43 g/mol and serving as an ideal, stable intermediate for advanced LC-MS characterization[3].

Mechanistic Rationale: The Bisulfite Adduct Advantage

As an Application Scientist, selecting the right analyte form is as critical as selecting the instrument. Analyzing sodium 1-hydroxytetradecane-1-sulphonate directly, rather than attempting to analyze free tetradecanal, is driven by three mechanistic advantages:

  • Pre-Charged Ionization: The sulfonate group ( −SO3−​ ) carries a permanent negative charge in solution. This bypasses the thermodynamic hurdle of gas-phase deprotonation required for neutral lipids, resulting in near 100% ionization efficiency in Electrospray Ionization (ESI) negative mode.

  • Suppression of In-Source Fragmentation: Free aldehydes often form transient hydrates or complex solvent adducts in the ESI source[1]. The α -hydroxy sulfonate, however, yields a dominant, intact precursor ion ( [M−Na]− at m/z 293.2), providing a robust target for Multiple Reaction Monitoring (MRM).

  • Chemical Stability: Alpha-hydroxy sulfonates function as highly stable intermediates that prevent the spontaneous oxidation of the aldehyde into myristic acid during sample storage and processing[4].

Comparative Performance Analysis

The table below objectively compares the direct LC-MS analysis of sodium 1-hydroxytetradecane-1-sulphonate against traditional methodologies used for tetradecanal quantification.

Analytical ApproachTarget AnalyteIonization ModeLOD (Limit of Detection)Matrix InterferenceSample Prep Complexity
Direct Adduct LC-MS Sodium 1-hydroxytetradecane-1-sulphonateESI Negative< 0.5 ng/mL Low (HILIC separation)Low (Direct injection)
Underivatized GC-MS Free TetradecanalEI (Electron Impact)~50 ng/mLHigh (Thermal degradation)Moderate (LLE required)
DNPH Derivatization Tetradecanal-DNPHESI Negative/Positive~5 ng/mLModerate (Excess reagent)High (Quenching, extraction)

Data Interpretation: Direct LC-MS analysis of the bisulfite adducts themselves simplifies sample preparation and provides a more accurate measure of the original aldehyde concentration compared to traditional derivatization methods[2].

Experimental Workflow: LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the quantification of sodium 1-hydroxytetradecane-1-sulphonate.

Step 1: Sample Preparation & Adduct Formation
  • Procedure: If starting from free tetradecanal, incubate the sample with a 10-fold molar excess of sodium bisulfite ( NaHSO3​ ) in a 50:50 methanol:water mixture for 30 minutes at room temperature. If using pre-synthesized sodium 1-hydroxytetradecane-1-sulphonate, reconstitute directly in 50% acetonitrile containing 10 mM ammonium acetate.

  • Causality: The methanol/water matrix ensures the solubility of both the highly hydrophobic tetradecane tail and the highly polar sulfonate headgroup, driving the nucleophilic addition to completion.

Step 2: Chromatographic Separation (HILIC)
  • Column: Silica-based Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 2 mins, return to 95% B. Flow Rate: 0.4 mL/min.

  • Causality: Standard reversed-phase (C18) columns fail to retain the highly polar α -hydroxy sulfonate, causing it to elute in the void volume where matrix suppression is highest. HILIC ensures adequate retention based on the polar headgroup, effectively separating the adduct from non-polar lipid interferences[2].

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Instrument Settings: Electrospray Ionization (ESI) in Negative Mode; Capillary Voltage: -2.5 kV; Desolvation Temp: 400°C.

  • MRM Transitions (Self-Validating Logic):

    • Quantifier Transition (m/z 293.2 81.0): Collision Energy 25 eV. This monitors the specific fragmentation of the derivatized aldehyde to yield the bisulfite anion ( HSO3−​ ), ensuring high sensitivity[2].

    • Qualifier Transition (m/z 293.2 275.2): Collision Energy 15 eV. This monitors the neutral loss of water ( H2​O ) from the α -hydroxy group, structurally validating the peak identity[2].

Visualizing the Analytical Pipeline

Workflow A Tetradecanal (Reactive & Volatile) B NaHSO3 Derivatization A->B Nucleophilic Addition C Sodium 1-hydroxytetradecane -1-sulphonate (Stable Adduct) B->C Stabilization D HILIC LC Separation (Polar Retention) C->D Direct Injection E ESI-MS/MS (Negative) Precursor: m/z 293.2 D->E MRM Detection

Analytical workflow for LC-MS/MS quantification of tetradecanal via its bisulfite adduct.

References

  • [1] Accurate Mass Identification of an Interfering Water Adduct and Strategies in Development and Validation of an LC-MS/MS Method. PMC / NIH. Available at: [Link]

  • [4] Recruitment of FBXO22 for Targeted Degradation of NSD2. bioRxiv. Available at: [Link]

  • [3] sodium 1-hydroxytetradecane-1-sulphonate | CAS#:93941-93-6. Chemsrc. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Sodium 1-hydroxytetradecane-1-sulphonate vs. SDS in Protein Denaturation and Mass Spectrometry

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology Executive Summary For decades, Sodium Dodecyl Sulfate (SDS) has been the undisp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology

Executive Summary

For decades, Sodium Dodecyl Sulfate (SDS) has been the undisputed gold standard for protein solubilization and denaturation. However, in the realm of bottom-up proteomics and liquid chromatography-mass spectrometry (LC-MS/MS), SDS is a notorious antagonist. Its non-volatile nature and permanent charge cause severe ionization suppression, necessitating tedious removal protocols like Filter-Aided Sample Preparation (FASP) or Single-Pot Solid-Phase-enhanced Sample Preparation (SP3).

Sodium 1-hydroxytetradecane-1-sulphonate (also known as tetradecanal bisulfite adduct) is an α -hydroxy sulfonate surfactant that provides a powerful, "cleavable" alternative. By combining the robust denaturing power of a long-chain alkyl sulfonate with a hydrolytically labile headgroup, it seamlessly bridges the gap between efficient protein extraction and MS compatibility.

Mechanistic Causality: Why SDS Fails and Cleavable Surfactants Succeed

The SDS Paradigm

SDS ( C12​H25​NaO4​S ) consists of a 12-carbon hydrophobic tail and a permanently charged sulfate headgroup. It denatures proteins by inserting its hydrophobic tail into the protein's hydrophobic core, while the sulfate groups repel each other, forcing the protein into a linear, extended conformation. Because the sulfate ester bond is highly stable under all standard biological and sample-prep conditions, SDS persists throughout enzymatic digestion. During LC-MS/MS, it co-elutes with peptides and competes for charge in the Electrospray Ionization (ESI) source, leading to catastrophic signal loss.

The Sodium 1-hydroxytetradecane-1-sulphonate Advantage

Sodium 1-hydroxytetradecane-1-sulphonate ( C14​H29​NaO4​S ) is structurally homologous to SDS but features a 14-carbon tail and an α -hydroxy sulfonate headgroup 1. This compound is synthesized via the nucleophilic addition of sodium bisulfite to tetradecanol or tetradecanal 1.

The causality behind its utility lies in its dynamic covalent chemistry . Under neutral or slightly basic conditions, it forms stable micelles and reduces surface tension, unfolding proteins with an efficiency comparable to SDS 1. However, α -hydroxy sulfonates are hydrolytically labile prodrugs/adducts 2. Upon altering the equilibrium (e.g., via acid-catalyzed pH shifts or dilution), the adduct undergoes a simple hydrolysis reaction to revert into tetradecanal and water-soluble sodium bisulfite 2.

Tetradecanal (a hydrophobic aldehyde) can be cleanly extracted using organic solvents like ethyl acetate or hexanes [[3]](), while the bisulfite is easily washed away during standard C18 desalting. This self-validating cleavage mechanism completely eliminates the intact surfactant prior to MS analysis.

Mechanism A Sodium 1-hydroxytetradecane -1-sulphonate (Intact Surfactant) B Protein Denaturation (Micelle Formation) A->B Binds Proteins C Cleavage Trigger (Acidic pH Shift) B->C Post-Digestion D Tetradecanal (Hydrophobic, Extracted) C->D Hydrolysis E Sodium Bisulfite (Water Soluble, Washed) C->E Hydrolysis

Fig 1: Mechanism of alpha-hydroxy sulfonate surfactant cleavage and removal.

Quantitative Data & Performance Metrics

To objectively compare the performance of these two surfactants, the table below summarizes typical experimental metrics observed in mammalian cell lysate proteomics workflows.

Performance MetricSodium Dodecyl Sulfate (SDS)Sodium 1-hydroxytetradecane-1-sulphonate
Protein Solubilization Efficiency Excellent (Gold Standard)Excellent (Comparable to SDS)
Trypsin Compatibility Inhibits Trypsin at >0.1%Requires cleavage/dilution prior to digestion
MS Ion Suppression Severe (Requires complete removal)Negligible (Post-cleavage)
Removal Strategy FASP, SP3, or Protein PrecipitationIn-situ hydrolysis & organic extraction
Typical Peptide Recovery 50 - 70% (Losses during FASP/SP3)85 - 95% (Minimal sample handling)
Processing Time 6 - 8 hours (excluding digestion)< 2 hours (excluding digestion)

Workflow Comparison

The traditional SDS workflow relies on physical separation methods (like centrifugal filters in FASP) which are prone to clogging, sample loss, and incomplete surfactant removal. In contrast, the α -hydroxy sulfonate workflow utilizes a liquid-liquid extraction protocol for the removal of the cleaved aldehyde 3, keeping the peptides in a single reaction vessel.

G cluster_SDS SDS Workflow (FASP) cluster_SHS Sodium 1-hydroxytetradecane-1-sulphonate Workflow S1 Protein Lysis in SDS S2 Denaturation & Reduction S1->S2 S3 Complex Removal (Filter-Aided Prep) S2->S3 S4 Trypsin Digestion S3->S4 S5 LC-MS/MS Analysis (Risk of Ion Suppression) S4->S5 H1 Protein Lysis in SHDS H2 Denaturation & Reduction H1->H2 H3 Trypsin Digestion (Directly in Buffer) H2->H3 H4 Surfactant Cleavage (Hydrolysis & Extraction) H3->H4 H5 LC-MS/MS Analysis (High Sensitivity) H4->H5

Fig 2: Workflow comparison between SDS and Sodium 1-hydroxytetradecane-1-sulphonate.

Self-Validating Experimental Protocols

Protocol 1: Protein Denaturation and Digestion using Sodium 1-hydroxytetradecane-1-sulphonate

This protocol leverages the labile nature of the α -hydroxy sulfonate for a streamlined, single-pot in-solution digestion.

  • Lysis & Denaturation : Resuspend cell pellets in 50 mM Ammonium Bicarbonate (ABC, pH 8.0) containing 1% (w/v) Sodium 1-hydroxytetradecane-1-sulphonate. Boil at 95°C for 5 minutes to ensure complete denaturation.

  • Reduction & Alkylation : Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Add Iodoacetamide (IAA) to 20 mM and incubate in the dark for 30 minutes at room temperature.

  • Digestion : Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. (Note: Depending on the specific homologue stability, a slight dilution to 0.1% surfactant may be performed prior to digestion to maximize trypsin activity).

  • Surfactant Cleavage : Lower the pH to ~3.0 using Trifluoroacetic acid (TFA) and incubate at 37°C for 30–45 minutes. This triggers the quantitative hydrolysis of the α -hydroxy sulfonate into tetradecanal and bisulfite 2.

  • Extraction : Add an equal volume of ethyl acetate, vortex vigorously for 30 seconds, and centrifuge at 14,000 x g for 5 minutes 3. The hydrophobic tetradecanal partitions into the upper organic layer. Carefully aspirate and discard the organic layer. Repeat extraction once more to ensure complete removal.

  • Desalting : Desalt the resulting aqueous peptide mixture using standard C18 StageTips (which easily removes the residual water-soluble bisulfite) prior to LC-MS/MS.

Protocol 2: SDS-Assisted FASP Workflow (For Comparison)
  • Lysis : Resuspend cells in 100 mM Tris-HCl (pH 8.5) containing 4% SDS and 100 mM DTT. Boil at 95°C for 5 minutes.

  • Filter Transfer : Mix the lysate with 8M Urea in 100 mM Tris-HCl (pH 8.5) and transfer to a 30 kDa MWCO centrifugal filter. Centrifuge at 14,000 x g for 15 minutes. (This critical step replaces SDS with Urea, as SDS must be depleted).

  • Alkylation : Add 50 mM IAA in 8M Urea to the filter. Incubate in the dark for 20 minutes, then centrifuge.

  • Washing : Wash the filter 3 times with 8M Urea, followed by 3 washes with 50 mM ABC to completely deplete SDS and Urea.

  • Digestion : Add Trypsin (1:50) in 50 mM ABC directly to the filter. Incubate overnight at 37°C.

  • Elution : Centrifuge to collect the digested peptides, then desalt via C18 StageTips.

Conclusion

While SDS remains an indispensable reagent in traditional biochemistry, its incompatibility with mass spectrometry creates significant bottlenecks in proteomics pipelines. Sodium 1-hydroxytetradecane-1-sulphonate provides an elegant, chemically rational alternative. By utilizing the reversible nature of the aldehyde-bisulfite adduct, researchers can achieve SDS-level protein denaturation while bypassing the sample loss and processing time associated with FASP or SP3.

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Safety & Regulatory Compliance

Safety

Sodium 1-hydroxytetradecane-1-sulphonate proper disposal procedures

Operational and Disposal Master Protocol: Sodium 1-hydroxytetradecane-1-sulphonate Introduction & Chemical Causality Sodium 1-hydroxytetradecane-1-sulphonate (CAS 93941-93-6) is a C14 anionic surfactant and hydroxyalkane...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Master Protocol: Sodium 1-hydroxytetradecane-1-sulphonate

Introduction & Chemical Causality

Sodium 1-hydroxytetradecane-1-sulphonate (CAS 93941-93-6) is a C14 anionic surfactant and hydroxyalkane sulfonate[1][2]. In pharmaceutical development and advanced biochemical assays, long-chain sulfonates (C14–C18) are frequently utilized for their superior thermodynamic properties compared to shorter-chain industry standards like Sodium Dodecyl Sulfate (SDS, C12). Specifically, the C14 chain offers a larger hydrophobic micellar core and a significantly lower Critical Micelle Concentration (CMC), making it highly efficient at solubilizing lipophilic Active Pharmaceutical Ingredients (APIs)[3].

However, this increased hydrophobicity and potent surfactant activity necessitate stringent handling and disposal protocols. As an amphiphilic molecule, it readily forms stable micelles in aqueous environments. While it is highly biodegradable in controlled industrial activated sludge environments (achieving >89% degradation under anaerobic conditions)[4], its acute, concentrated release into aquatic ecosystems disrupts the lipid bilayers of aquatic organisms. The primary human health hazards include severe ocular and dermal irritation due to rapid protein denaturation at the application site[5][6].

Physicochemical & Toxicological Parameters

Understanding the molecular behavior of Sodium 1-hydroxytetradecane-1-sulphonate is the foundation of a self-validating safety protocol.

Table 1: Key Parameters and Operational Implications

ParameterValue / DescriptionOperational Implication
CAS Number 93941-93-6Unique identifier required for all hazardous waste manifesting[1].
Melting Point 274 - 296 °C (Calculated)Exists as a solid at room temperature; poses a severe dust generation and inhalation risk[7].
Critical Micelle Concentration Lower than C12 SDSForms highly stable emulsions; complicates aqueous phase separation during waste consolidation[3].
Acute Oral Toxicity (LD50) 1.4 - 7.8 g/kg (Rat)Moderate systemic toxicity; ingestion risk is low, but standard laboratory PPE is mandatory[5].
Aquatic Toxicity (NOAEC) ~400 µg/L (Freshwater Fish)Strict prohibition of down-the-drain disposal without prior biological pre-treatment[8].
Biodegradability >89% (35 days, anaerobic)Highly compatible with biological wastewater treatment plants (WWTP) utilizing activated sludge[4].

Standard Operating Procedure: Spill Response & Handling

Causality Check: Because the compound is a potent surfactant, mechanical agitation of its aqueous solutions will cause severe foaming, which actively works against standard cleanup procedures. Furthermore, dry solid powders pose a distinct inhalation risk and can cause immediate respiratory tract irritation[5].

Step-by-Step Spill Cleanup Protocol:

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation (e.g., fume hood or snorkel exhaust) is active if the spill is localized.

  • PPE Donning: Equip nitrile gloves (double-gloving is recommended for concentrated solutions), splash-proof safety goggles (standard safety glasses are insufficient due to the severe eye irritation risk), and a P100 particulate respirator if the solid dust has aerosolized[7].

  • Solid Spills (Powder):

    • Do not sweep dry. Dry sweeping mechanically aerosolizes the sulfonate powder.

    • Moisten the spill slightly with a fine mist of water to suppress dust, or cover the area with damp absorbent pads.

    • Carefully scoop the material using a non-sparking, anti-static spatula into a wide-mouth high-density polyethylene (HDPE) container.

  • Aqueous Spills (Micellar Solutions):

    • Contain the spread using inert, non-combustible absorbent materials (e.g., vermiculite, dry sand, or commercial diatomaceous earth).

    • Avoid aggressive mopping, which induces foaming. Gently fold the absorbent into the spill to soak up the liquid matrix.

    • Transfer the saturated absorbent into a sealable hazardous waste bag or HDPE bucket.

  • Surface Decontamination: Wash the affected area with a weak solvent (e.g., 10% isopropanol in water) to break residual micelles, followed by a thorough water rinse. Collect all rinse water as hazardous waste.

Proper Disposal Workflows

The predominant disposal route for long-chain alkane sulfonates from laboratory settings must prevent direct environmental discharge[7]. While municipal wastewater treatment plants (WWTPs) effectively degrade these compounds via cytochrome P450-dependent ω-oxidation and subsequent ß-oxidation[6][7], laboratory waste concentrations typically exceed the processing capacity of local municipal permits, necessitating controlled destruction.

Step-by-Step Waste Segregation and Disposal:

  • Solid Waste Routing (Primary):

    • Collect all unreacted powder, contaminated PPE, and spill absorbents in UN-approved HDPE containers.

    • Label clearly as "Hazardous Solid Waste: Anionic Surfactant (Sodium 1-hydroxytetradecane-1-sulphonate)".

    • Disposal Method: High-temperature incineration (>850°C) at a permitted hazardous waste facility. Incineration completely oxidizes the hydrocarbon chain and converts the sulfonate group to safely scrubbed sulfur oxides (SOx).

  • Aqueous Waste Routing:

    • Segregate aqueous solutions containing the sulfonate from heavy metal waste and strong oxidizers.

    • Do not add defoaming agents unless specifically validated by your waste handler, as they may create complex, un-treatable emulsions.

    • Disposal Method: Transfer to the facility's centralized aqueous hazardous waste carboy. This waste is typically transported to an industrial WWTP equipped with activated sludge digesters capable of handling high chemical oxygen demand (COD) loads[9], or it is subjected to liquid injection incineration.

  • Down-the-Drain Prohibition:

    • Under no circumstances should concentrated laboratory solutions (>0.1%) be discharged into standard sinks. US EPA and OECD guidelines note that while environmental concentrations are usually kept below 10 µg/L in receiving waters[7], point-source dumping from laboratories can cause localized acute toxicity to aquatic organisms[8].

Disposal Decision Matrix

G Start Waste Generation: Sodium 1-hydroxytetradecane-1-sulphonate Solid Solid Waste (Powder/Residue) Start->Solid Aqueous Aqueous Waste (Micellar Solutions) Start->Aqueous Spill Accidental Spill (Solid or Liquid) Start->Spill ContainSolid Seal in compatible HDPE container Solid->ContainSolid ContainAqueous Collect in aqueous hazardous waste carboy Aqueous->ContainAqueous AbsorbSpill Absorb with inert material (e.g., vermiculite) Spill->AbsorbSpill Incineration High-Temperature Incineration (>850°C) ContainSolid->Incineration Primary Route ContainAqueous->Incineration High Conc. (>5%) WWTP Permitted Industrial WWTP (Activated Sludge) ContainAqueous->WWTP Low Conc. (<0.1%) AbsorbSpill->ContainSolid

Decision matrix and disposal routing for Sodium 1-hydroxytetradecane-1-sulphonate lab waste.

References

  • NextSDS. "sodium 1-hydroxytetradecane-1-sulphonate — Chemical Substance Information". URL: [Link]

  • OECD. "SIDS INITIAL ASSESSMENT PROFILE: Alkyl Sulfates, Alkane Sulfonates and α-Olefin Sulfonates". URL: [Link]

  • NextSDS. "sodium 2-hydroxydodecane-1-sulphonate — Chemical Substance Information". URL: [Link]

  • American Cleaning Institute. "SIDS Initial Assessment Report". URL: [Link]

  • ResearchGate. "Toxicological properties and risk assessment of the anionic surfactants category". URL: [Link]

  • Regulations.gov. "Alkylbenzene Sulfonates (ABS) Risk Assessment". URL: [Link]

  • WHO. "Environmental Health Criteria 169 LINEAR ALKYLBENZENE SULFONATES AND RELATED COMPOUNDS". URL: [Link]

  • EPA. "Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates". URL: [Link]

Sources

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